molecular formula C6H11NO3 B12429025 N-Butyrylglycine-d7

N-Butyrylglycine-d7

Cat. No.: B12429025
M. Wt: 152.20 g/mol
InChI Key: WPSSBBPLVMTKRN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyryl-D7-glycine is a deuterium-labeled acyl glycine. Acyl glycines are acylated amino acids that serve as important biomarkers for diagnosing inborn errors of metabolism, particularly disorders of mitochondrial fatty acid beta-oxidation . The analysis of specific acylglycines in biological samples is a critical tool for identifying conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD) . This compound acts as an internal standard in stable-isotope dilution methods, which are used in techniques like UPLC-MS/MS to achieve accurate quantification of metabolites in complex samples, thereby improving the specificity of newborn screening and reducing false-positive rates . N-Butyryl-D7-glycine is produced and supplied with high chemical purity and a defined level of deuterium enrichment (98 atom % D), ensuring reliability and consistency in analytical applications . This product is intended for research purposes only and is not approved for use in humans or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

152.20 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3,2D2,3D2

InChI Key

WPSSBBPLVMTKRN-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Butyrylglycine-d7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for N-Butyrylglycine-d7. The information is intended for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their studies.

Chemical Structure and Properties

This compound is the deuterated form of N-Butyrylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Chemical Structure:

The chemical structure of this compound features a butyryl group, in which all seven hydrogen atoms have been replaced with deuterium, attached to the nitrogen atom of a glycine molecule.

IUPAC Name: 2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid.[1]

Synonyms: N-(1-Oxobutyl)glycine-d7, (Butyrylamino)acetic Acid-d7, N-Butanoylglycine-d7, N-Butyryl-d7-glycine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data for some properties of the deuterated compound are limited, data for the unlabeled N-Butyrylglycine are included for reference.

Table 1: Physicochemical Properties of this compound and N-Butyrylglycine

PropertyThis compoundN-Butyrylglycine (unlabeled)
CAS Number Not widely assigned20208-73-5[2][4]
Molecular Formula C₆H₄D₇NO₃[]C₆H₁₁NO₃[6]
Molecular Weight 152.20 g/mol [1][7]145.16 g/mol [4][6]
Appearance Solid, White to off-whiteSolid[4]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Water Solubility Data not available17.6 g/L (Predicted)[8]
logP 1.1 (Computed)[1]0.03 (Predicted)[8]
Spectroscopic Data

While a specific Certificate of Analysis with detailed NMR and mass spectra for this compound is not publicly available, the expected spectroscopic characteristics can be inferred from the unlabeled compound and general principles.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be significantly simplified compared to its unlabeled counterpart due to the absence of protons on the butyryl chain. The spectrum would primarily show signals corresponding to the glycine moiety's α-protons and the amide proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the α-carbon of the glycine residue. The signals for the deuterated carbons in the butyryl group would be significantly broadened and likely unobserved in a standard ¹³C NMR experiment.

Mass Spectrometry: The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of the deuterated butyryl group or parts of the glycine molecule.

Biological Role and Metabolic Pathway

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of fatty acids with glycine.[][6] These compounds are typically minor metabolites of fatty acid oxidation. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the levels of specific acylglycines, including N-butyrylglycine, are elevated in biological fluids.[6] This makes them important biomarkers for disease diagnosis and monitoring.

The formation of N-acylglycines is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This enzyme facilitates the conjugation of various acyl-CoA molecules with glycine. The metabolic pathway is depicted in the following diagram.

metabolic_pathway Metabolic Pathway of N-Butyrylglycine Formation cluster_0 Mitochondrion Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine CoA Coenzyme A GLYAT->CoA Fatty_Acid_Oxidation Fatty Acid β-Oxidation Fatty_Acid_Oxidation->Butyryl_CoA produces caption Formation of N-Butyrylglycine via Glycine N-acyltransferase.

Caption: Formation of N-Butyrylglycine via Glycine N-acyltransferase.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are essential for its application in research.

Synthesis of this compound

synthesis_workflow General Synthesis Workflow for this compound cluster_workflow Synthesis Steps start Start Materials: - Butyric acid-d7 - Glycine ethyl ester activation Activation of Butyric acid-d7 (e.g., with a carbodiimide like DCC or EDC) start->activation coupling Peptide Coupling Reaction activation->coupling hydrolysis Ester Hydrolysis (e.g., with LiOH or NaOH) coupling->hydrolysis purification Purification (e.g., by column chromatography or recrystallization) hydrolysis->purification product Final Product: This compound purification->product caption A representative workflow for the synthesis of this compound.

Caption: A representative workflow for the synthesis of this compound.

Methodology:

  • Activation of Butyric acid-d7: Butyric acid-d7 is activated to form a more reactive species, such as an active ester or an acyl halide. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Peptide Coupling: The activated butyric acid-d7 is then reacted with the amino group of a protected glycine, typically glycine ethyl ester, in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) to facilitate the amide bond formation.

  • Ester Hydrolysis: The ethyl ester protecting group on the glycine moiety is removed by hydrolysis, usually under basic conditions using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran or methanol.

  • Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. This can be achieved by techniques such as silica gel column chromatography or recrystallization from a suitable solvent system.

  • Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Quantification of N-Butyrylglycine in Biological Samples using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-butyrylglycine in biological matrices like plasma, urine, or dried blood spots. The following is a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

analysis_workflow LC-MS/MS Analysis Workflow for N-Butyrylglycine cluster_analysis Analytical Steps sample_prep Sample Preparation: - Spiking with this compound (Internal Standard) - Protein Precipitation (e.g., with acetonitrile) - Supernatant collection lc_separation Liquid Chromatography (LC) Separation: - Reversed-phase column - Gradient elution sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection: - Electrospray Ionization (ESI) - Multiple Reaction Monitoring (MRM) lc_separation->ms_detection data_analysis Data Analysis: - Peak integration - Ratio of analyte to internal standard - Quantification using a calibration curve ms_detection->data_analysis result Concentration of N-Butyrylglycine data_analysis->result caption Workflow for the quantification of N-Butyrylglycine using an internal standard.

Caption: Workflow for the quantification of N-Butyrylglycine using an internal standard.

Methodology:

  • Sample Preparation:

    • A known amount of the biological sample (e.g., 100 µL of plasma or urine) is taken.

    • A precise amount of this compound solution (internal standard) is added to the sample.

    • Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The sample extract is injected onto a reversed-phase LC column (e.g., a C18 column). A gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid is used to separate N-butyrylglycine from other matrix components.

    • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both N-butyrylglycine and this compound are monitored.

  • Data Analysis:

    • The peak areas of the MRM transitions for both the analyte (N-butyrylglycine) and the internal standard (this compound) are integrated.

    • The ratio of the analyte peak area to the internal standard peak area is calculated.

    • A calibration curve is constructed by analyzing standards with known concentrations of N-butyrylglycine and a fixed concentration of the internal standard.

    • The concentration of N-butyrylglycine in the biological sample is determined by interpolating the peak area ratio from the calibration curve.

Table 2: Example MRM Transitions for N-Butyrylglycine and this compound (Positive Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Butyrylglycine146.176.1
This compound153.176.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Conclusion

This compound is an essential tool for researchers in the fields of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and precise quantification of N-butyrylglycine, a key biomarker for several metabolic disorders. This guide provides the fundamental chemical, physical, and biological information, along with representative experimental protocols, to facilitate the effective use of this valuable research compound.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Butyrylglycine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Butyrylglycine-d7, a deuterated analogue of N-Butyrylglycine. This isotopically labeled compound is a valuable tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices by mass spectrometry.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of fatty acids and glycine.[1][2] Elevated levels of certain acylglycines in urine and blood are indicative of several inborn errors of metabolism, particularly fatty acid oxidation disorders.[3] The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative assays.[4]

This guide details a robust synthetic protocol for the preparation of this compound and a subsequent purification procedure to achieve high purity suitable for analytical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₄D₇NO₃[5]
Molecular Weight 152.20 g/mol [5]
IUPAC Name 2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid[5]
Synonyms N-Butyryl-d7-glycine, Butyrylglycine-d7[5]
Purity (Typical) >98% (Chemical), >98 atom % D[6]

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of glycine with a deuterated butyrylating agent. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[7][8] An alternative approach is the use of a deuterated carboxylic anhydride.

Synthetic Scheme

cluster_reactants Reactants cluster_products Products reagent1 Butyryl-d7 Chloride reaction + reagent1->reaction reagent2 Glycine reagent2->reaction product This compound byproduct_node + byproduct HCl reaction_arrow NaOH (aq) reaction->reaction_arrow reaction_arrow->product byproduct_node->byproduct

Figure 1: Synthesis of this compound via Schotten-Baumann reaction.
Experimental Protocol: Acylation of Glycine with Butyryl-d7 Chloride

This protocol is adapted from the general principles of the Schotten-Baumann reaction for the acylation of amino acids.

Materials:

  • Glycine

  • Butyryl-d7 chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Diethyl ether

  • Deionized water

  • pH indicator paper

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). The flask should be cooled in an ice bath.

  • Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add butyryl-d7 chloride (1.1 equivalents) dropwise. The temperature of the reaction mixture should be maintained below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The pH of the solution should be monitored and maintained in the alkaline range (pH 9-10) by adding small portions of 2 M NaOH solution if necessary.

  • Work-up:

    • Once the reaction is complete (as determined by TLC or LC-MS analysis), transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted butyryl-d7 chloride and other organic impurities.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the this compound.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of ice-cold deionized water.

    • Dry the crude product under vacuum.

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Activated carbon (optional)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. N-Butyrylglycine is soluble in hot water and less soluble in cold water, making water a good candidate for recrystallization.[9][10][11]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot recrystallization solvent required to fully dissolve the solid. If colored impurities are present, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To determine chemical purity>98%
Mass Spectrometry (MS) To confirm molecular weight and isotopic enrichmentCorrect molecular ion peak for C₆H₄D₇NO₃ and high deuterium incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm chemical structure and isotopic labeling patternSpectra consistent with the structure of this compound
Melting Point To assess purityA sharp melting point range

Application in Quantitative Analysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Butyrylglycine in biological samples.[4][12]

cluster_workflow LC-MS/MS Workflow start Biological Sample (e.g., Urine, Plasma) step1 Add this compound (Internal Standard) start->step1 step2 Sample Preparation (e.g., Protein Precipitation, SPE) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Processing step3->step4 end Quantification of N-Butyrylglycine step4->end

Figure 2: Experimental workflow for the quantification of N-Butyrylglycine using this compound as an internal standard.

The workflow involves adding a known amount of this compound to the biological sample, followed by sample preparation to remove interfering substances. The extract is then analyzed by LC-MS/MS, where the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of N-Butyrylglycine to that of this compound is used to calculate the concentration of the analyte in the original sample.[4]

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and purification of high-purity this compound. The detailed protocols and workflow diagrams provide valuable resources for researchers and scientists in the fields of metabolic research, clinical diagnostics, and drug development who require a high-quality internal standard for the accurate quantification of N-Butyrylglycine. The use of this deuterated standard is essential for robust and reliable bioanalytical methods.

References

Decoding the Certificate of Analysis for N-Butyrylglycine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butyrylglycine-d7, a deuterated analog of the endogenous metabolite N-butyrylglycine, serves as a critical internal standard for mass spectrometry-based quantitative analyses in metabolomics and clinical diagnostics. Its utility is fundamentally dependent on its purity and isotopic enrichment, details of which are meticulously documented in its Certificate of Analysis (CoA). This guide provides an in-depth explanation of a typical CoA for this compound, offering insights into the analytical techniques and data that underpin its quality control.

Core Data Summary

A Certificate of Analysis for this compound quantifies several key quality attributes. The following tables summarize the typical specifications for this stable isotope-labeled standard.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name N-(Butyryl-d7)glycine
Synonyms N-(1-Oxobutyl-d7)glycine, Butyrylglycine-d7
Molecular Formula C₆H₄D₇NO₃
Molecular Weight 152.20 g/mol
CAS Number Not available for deuterated form
Unlabeled CAS 20208-73-5
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO

Table 2: Quality Control Specifications

TestSpecificationMethod
Chemical Purity (HPLC) ≥95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (¹H NMR) ≥98 atom % DProton Nuclear Magnetic Resonance (¹H NMR)
Mass Identity (MS) Conforms to structureMass Spectrometry (MS)
Residual Solvents To be reportedGas Chromatography (GC) or ¹H NMR
Elemental Analysis Within ±0.4% of theoretical valuesCombustion Analysis

Experimental Protocols

The rigorous quality control of this compound relies on a suite of sophisticated analytical methodologies. Below are detailed protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to assess the chemical purity of the compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H NMR spectroscopy is a powerful tool to confirm the structure and determine the isotopic enrichment by measuring the degree of deuteration.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Methanol-d₄ or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated butyryl chain to the integral of a non-deuterated portion of the molecule (e.g., the glycine methylene protons). The absence or significant reduction of signals corresponding to the protons on the butyryl group confirms a high level of deuteration.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and structural integrity of this compound.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be around m/z 153.1.

  • Fragmentation Analysis (MS/MS): To further confirm the structure, the molecular ion is fragmented, and the resulting product ions are analyzed. A characteristic fragment corresponds to the loss of the deuterated butyryl group.

Visualizing the Workflow and Structure

To better understand the processes and relationships involved in the analysis and use of this compound, the following diagrams are provided.

Certificate_of_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation cluster_researcher Researcher's Workflow Synthesis Chemical Synthesis of This compound Purification Purification Synthesis->Purification HPLC HPLC (Chemical Purity) Purification->HPLC NMR NMR (Isotopic Enrichment) Purification->NMR MS Mass Spectrometry (Identity) Purification->MS CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA Review Review CoA CoA->Review Experiment Use as Internal Standard in Experiment Review->Experiment Analysis Data Analysis Experiment->Analysis

Navigating the Nuances of Deuterium: A Technical Guide to Isotopic Purity Requirements for N-Butyrylglycine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. N-Butyrylglycine-d7, a deuterated analog of the endogenous metabolite N-butyrylglycine, serves as a critical internal standard in mass spectrometry-based bioanalysis. Its efficacy, however, is intrinsically linked to its isotopic purity. This guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies for its determination and the rationale behind these stringent standards.

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. In this role, it is added to biological samples at a known concentration to correct for variability in sample preparation and instrument response. The fundamental assumption is that the deuterated standard behaves identically to the endogenous, non-labeled analyte. The presence of significant isotopic impurities can undermine this assumption, leading to inaccurate quantification.

The Imperative of High Isotopic Purity

While achieving 100% isotopic purity is practically impossible, striving for the highest possible enrichment is crucial. The industry-accepted standard for deuterated internal standards is a minimum of 98% isotopic enrichment. This means that in at least 98% of the this compound molecules, all seven designated hydrogen atoms are replaced by deuterium. Concurrently, a high chemical purity of greater than 99% is also required to ensure that any observed signal is not due to other chemical entities.

The presence of unlabeled N-Butyrylglycine (d0) as an impurity can artificially inflate the measured concentration of the endogenous analyte, especially at the lower limit of quantification. Similarly, the presence of partially deuterated species (d1-d6) can interfere with the mass spectrometric detection of both the analyte and the internal standard, leading to non-linear calibration curves and biased results.

Quantitative Assessment of Isotopic Purity

The determination of isotopic purity is a critical component of the characterization of this compound. Two primary analytical techniques are employed for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter Recommended Specification Rationale
Isotopic Enrichment (Atom % D) ≥ 98%Minimizes interference from the unlabeled analyte and ensures accurate quantification.
Chemical Purity > 99%Ensures that the analytical signal is attributable to the compound of interest and not chemical impurities.
Unlabeled Species (d0) As low as reasonably achievableReduces the risk of overestimation of the endogenous analyte, particularly at low concentrations.
High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the different isotopologues of this compound (d0 to d7).

Experimental Protocol: Isotopic Purity Determination by HRMS

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer. Data is acquired in full scan mode over a mass range that encompasses all potential isotopologues of N-Butyrylglycine.

  • Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic enrichment is calculated by dividing the sum of the intensities of the deuterated species by the sum of the intensities of all species (deuterated and non-deuterated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within the molecule. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: Isotopic Enrichment Analysis by NMR Spectroscopy

  • Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known internal standard of high purity.

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The residual proton signals in the this compound are integrated and compared to the integral of the internal standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species.

  • ²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The integral of the deuterium signals can be used to confirm the isotopic enrichment.

  • Data Analysis: The isotopic purity is calculated based on the relative integrals of the residual proton signals and the internal standard in the ¹H NMR spectrum.

Visualizing the Workflow

To better illustrate the process of ensuring the quality of this compound, the following diagrams outline the synthesis and purification workflow, as well as the analytical workflow for purity assessment.

Synthesis_and_Purification_Workflow A Starting Materials (Deuterated Precursors) B Chemical Synthesis A->B C Crude this compound B->C D Purification (e.g., Chromatography) C->D E Pure this compound D->E F Quality Control (HRMS, NMR) E->F G Final Product F->G

Caption: Synthesis and Purification Workflow for this compound.

Analytical_Workflow_for_Isotopic_Purity cluster_HRMS High-Resolution Mass Spectrometry cluster_NMR Nuclear Magnetic Resonance Spectroscopy A Sample Preparation (Dilution) B Direct Infusion A->B C Full Scan Data Acquisition B->C D Isotopologue Abundance Measurement C->D Purity_Assessment Isotopic Purity Assessment D->Purity_Assessment E Sample Preparation (with Internal Standard) F 1H and 2H NMR Data Acquisition E->F G Signal Integration and Comparison F->G H Isotopic Enrichment Calculation G->H H->Purity_Assessment

Caption: Analytical Workflow for Isotopic Purity Determination.

Regulatory Context

While the U.S. Food and Drug Administration (FDA) does not provide specific numerical requirements for the isotopic purity of deuterated internal standards in its guidance documents, it does emphasize the importance of using well-characterized reference materials. The FDA's "Bioanalytical Method Validation Guidance for Industry" stresses the need to assess the internal standard for potential interference with the analyte. A high degree of isotopic purity for this compound is a key factor in demonstrating its suitability as an internal standard and ensuring the reliability of the bioanalytical data submitted for regulatory review.

An In-Depth Technical Guide on Endogenous N-Butyrylglycine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the endogenous levels of N-Butyrylglycine in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of acylglycines in health and disease. This document details the biosynthesis of N-Butyrylglycine, methodologies for its quantification, and summarizes the available data on its physiological concentrations.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed through the conjugation of a fatty acid with glycine.[1][2][3] Specifically, it is the product of the reaction between butyryl-CoA, a short-chain fatty acyl-CoA, and the amino acid glycine.[1][3] Acylglycines are typically present as minor metabolites of fatty acid metabolism.[1][3] However, their concentrations in bodily fluids can become significantly elevated in certain inborn errors of metabolism, making them important biomarkers for diagnosing and monitoring these conditions.[1][3]

Biosynthesis of N-Butyrylglycine

The primary pathway for the synthesis of N-Butyrylglycine involves the enzymatic activity of glycine N-acyltransferase (GLYAT).[1][3] This mitochondrial enzyme catalyzes the transfer of the butyryl group from butyryl-CoA to the amino group of glycine, forming N-Butyrylglycine and releasing coenzyme A (CoA).[1][3] This conjugation reaction is a detoxification mechanism that facilitates the excretion of excess or metabolically disruptive acyl-CoAs.

Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine CoA Coenzyme A GLYAT->CoA

Figure 1: Biosynthesis of N-Butyrylglycine.

Endogenous Levels of N-Butyrylglycine in Human Plasma

While N-Butyrylglycine is a known endogenous metabolite detected in human blood, specific quantitative reference ranges for healthy individuals are not yet firmly established in the scientific literature.[3] The Human Metabolome Database (HMDB) lists N-Butyrylglycine as "Detected and Quantified" in blood, but does not provide a concentration range for a normal, healthy population.[3] Similarly, other databases provide information on elevated levels in pathological conditions, particularly in urine, but not baseline plasma levels in health.[4]

Further metabolomic studies are required to establish a definitive reference range for N-Butyrylglycine in the plasma of a healthy human cohort. The table below is intended to be populated as such data becomes available.

Population/ConditionAnalyteMatrixConcentration RangeAnalytical MethodReference
Healthy AdultsN-ButyrylglycinePlasmaData Not Available--

Experimental Protocols for Quantification

The quantification of N-Butyrylglycine in human plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance endogenous metabolites.

Sample Preparation

A common method for preparing plasma samples for N-acylglycine analysis involves protein precipitation.

  • Thawing: Plasma samples are thawed on ice.

  • Aliquoting: A small volume of plasma (e.g., 50 µL) is transferred to a clean microcentrifuge tube.

  • Protein Precipitation: A larger volume of ice-cold acetonitrile (e.g., 200 µL), often containing a suitable internal standard, is added to the plasma.

  • Vortexing: The mixture is vortexed vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant, containing the metabolites of interest, is carefully transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant is injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): The sample is passed through a chromatographic column (e.g., a C18 reversed-phase column) to separate N-Butyrylglycine from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is commonly used.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for N-Butyrylglycine and its internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (ice-cold acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Figure 2: Experimental workflow for N-Butyrylglycine quantification.

Signaling Pathways and Biological Function

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by N-Butyrylglycine. As a product of fatty acid metabolism and detoxification, its primary role is likely related to the regulation of intracellular acyl-CoA levels. The accumulation of certain acyl-CoAs can have detrimental effects on cellular processes, and their conjugation with glycine facilitates their removal.

Further research is needed to elucidate whether N-Butyrylglycine itself has any direct signaling roles or biological functions beyond its role as a metabolic byproduct.

Conclusion

N-Butyrylglycine is an endogenous metabolite of significant interest in the study of fatty acid metabolism and inborn metabolic disorders. While robust methods for its quantification in human plasma exist, a critical gap remains in the establishment of a definitive reference range for healthy individuals. The elucidation of such a range, along with further investigation into its potential biological activities and signaling pathways, will be crucial for advancing our understanding of its role in human physiology and pathophysiology. This knowledge will be invaluable for the development of novel diagnostic and therapeutic strategies in the future.

References

The Role of N-Butyrylglycine in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyrylglycine is an N-acylglycine that serves as a secondary metabolite in fatty acid metabolism. Under normal physiological conditions, it is present in trace amounts. However, in the context of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, the synthesis and subsequent urinary excretion of N-butyrylglycine are significantly upregulated. This document provides a comprehensive overview of the biochemical significance of N-butyrylglycine, its formation through the glycine conjugation pathway, its role as a biomarker for specific metabolic disorders, and the analytical methods for its quantification. Furthermore, it explores the potential cellular consequences of the accumulation of its precursor, butyryl-CoA, and the associated signaling pathways.

Introduction

Fatty acid β-oxidation is a critical mitochondrial process for energy production, particularly during periods of fasting or metabolic stress.[1] This catabolic spiral systematically shortens fatty acyl-CoA molecules to generate acetyl-CoA, FADH2, and NADH.[2] Genetic defects in the enzymes mediating this pathway lead to a group of disorders known as fatty acid oxidation disorders (FAODs). A key pathological feature of many FAODs is the accumulation of un-metabolized acyl-CoA intermediates. To mitigate the toxicity of these intermediates, the body employs alternative metabolic routes, including the glycine conjugation pathway.[3][4] N-Butyrylglycine is a product of this pathway, formed from the conjugation of butyryl-CoA and glycine. Its presence in elevated concentrations in urine is a hallmark of specific FAODs, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][5] This guide delves into the intricate role of N-butyrylglycine in the broader context of fatty acid metabolism, highlighting its clinical relevance and the underlying biochemical mechanisms.

The Glycine Conjugation Pathway: A Detoxification Route

The primary function of the glycine conjugation pathway is the detoxification of xenobiotic and endogenous carboxylic acids.[4][6] In the context of fatty acid metabolism, this pathway acts as a safety valve when the β-oxidation spiral is impaired.

The formation of N-butyrylglycine is a two-step process that primarily occurs in the mitochondria of the liver and kidneys.[7]

  • Activation of Butyric Acid: Butyric acid is first activated to its thioester derivative, butyryl-CoA.

  • Glycine Conjugation: The mitochondrial enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13) catalyzes the transfer of the butyryl group from butyryl-CoA to the amino group of glycine, forming N-butyrylglycine and releasing coenzyme A (CoA).[8][9]

This reaction is crucial for regenerating free CoA, which is essential for numerous metabolic processes, and for converting a potentially toxic acyl-CoA into a water-soluble, excretable N-acylglycine.[4]

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acids Fatty Acids Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA β-oxidation SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl_CoA->SCAD GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Accumulation in SCAD deficiency Crotonyl_CoA Crotonyl-CoA SCAD->Crotonyl_CoA Beta_Oxidation Further β-Oxidation Crotonyl_CoA->Beta_Oxidation Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine CoA_SH CoA-SH GLYAT->CoA_SH N_Butyrylglycine_Urine Urinary Excretion N_Butyrylglycine->N_Butyrylglycine_Urine

Biosynthesis of N-Butyrylglycine in Fatty Acid Metabolism.

N-Butyrylglycine as a Biomarker for Inborn Errors of Metabolism

The quantitative analysis of urinary acylglycines is a cornerstone in the diagnosis of several inborn errors of metabolism.[10][11] Elevated levels of N-butyrylglycine are particularly indicative of defects in the catabolism of short-chain fatty acids.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADS gene, leading to impaired activity of the SCAD enzyme.[12] This enzyme catalyzes the first step in the β-oxidation of short-chain fatty acids (C4-C6).[5] In individuals with SCAD deficiency, butyryl-CoA accumulates in the mitochondria.[13] This accumulation drives the synthesis of N-butyrylglycine via the glycine conjugation pathway, leading to its increased excretion in the urine.[2] Therefore, elevated urinary N-butyrylglycine is a key diagnostic marker for SCAD deficiency.[5]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is another common FAOD. While the primary accumulated metabolites are medium-chain acyl-CoAs, some secondary accumulation of shorter-chain intermediates, including butyryl-CoA, can occur. Consequently, a mild to moderate elevation of N-butyrylglycine may also be observed in the urine of individuals with MCAD deficiency, although it is not as prominent as in SCAD deficiency.[3][6]

Quantitative Data

The following tables summarize the available quantitative data regarding N-butyrylglycine and the associated enzyme kinetics.

Analyte Condition Biological Fluid Concentration Range (mmol/mol creatinine) Reference
N-ButyrylglycineHealthy ControlsUrineNot typically detected or at very low levels[6][10]
N-ButyrylglycineSCAD DeficiencyUrineSignificantly elevated[2][5]
N-ButyrylglycineMCAD DeficiencyUrineMildly to moderately elevated[3][6]

Note: Specific reference ranges can vary between laboratories. The provided information indicates general trends.

Enzyme Substrate Source Km Vmax Reference
Glycine N-acyltransferase (GLYAT)Butyryl-CoAHuman Liver Mitochondria0.3 - 5.6 mmol/L-[4]
Glycine N-acyltransferase (GLYAT)Butyryl-CoARat Liver MitochondriaGenerally lower than human-[14]
Glycine N-acyltransferase (mGLYAT)Butyryl-CoARecombinant Mouse-Lower (V/K)app than Benzoyl-CoA[15]

Experimental Protocols

The gold standard for the quantitative analysis of urinary acylglycines, including N-butyrylglycine, is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[1][10]

Protocol: Quantitative Analysis of Urinary N-Butyrylglycine by GC-MS

This protocol provides a general workflow for the analysis of urinary acylglycines. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

  • Collect a random urine specimen and store it frozen (-20°C or lower) until analysis.[1]
  • Thaw the urine sample and centrifuge to remove any particulate matter.
  • Take a specific volume of the supernatant (e.g., 1 mL).
  • Add a known amount of a stable isotope-labeled internal standard for N-butyrylglycine (e.g., N-butyryl-[2,2-D2]glycine).

2. Extraction:

  • Perform a solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic metabolites, including acylglycines.[16]
  • Wash the cartridge to remove interfering substances.
  • Elute the acylglycines with an appropriate solvent.

3. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Derivatize the acylglycines to increase their volatility for GC analysis. A common method is esterification, for example, using bis(trifluoromethyl)benzyl (BTFMB) bromide.[10] Another approach is trimethylsilyl (TMS) derivatization.[16]

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a suitable capillary column for the separation of the analytes.
  • Operate the mass spectrometer in a selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of N-butyrylglycine and its internal standard.[16]

5. Quantification:

  • Calculate the concentration of N-butyrylglycine in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
  • Normalize the result to the urinary creatinine concentration to account for variations in urine dilution.

Urine_Sample [label="1. Urine Sample Collection\nand Preparation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="2. Solid-Phase Extraction\n(Anion Exchange)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="3. Derivatization\n(e.g., Esterification)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_MS [label="4. GC-MS Analysis\n(SIM or MS/MS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="5. Quantification and\nData Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Urine_Sample -> SPE; SPE -> Derivatization; Derivatization -> GC_MS; GC_MS -> Quantification; }

Workflow for Urinary N-Butyrylglycine Analysis by GC-MS.

Signaling Pathways and Cellular Consequences of Butyryl-CoA Accumulation

The accumulation of butyryl-CoA, the precursor to N-butyrylglycine, in FAODs can have significant downstream cellular effects beyond the formation of acylglycines.

Histone Butyrylation

Butyryl-CoA can serve as a substrate for histone butyrylation, a post-translational modification that can influence gene expression.[5] The accumulation of butyryl-CoA in the nucleus, potentially facilitated by carnitine-acylcarnitine translocase, can lead to increased histone butyrylation.[13][17] This epigenetic modification may compete with histone acetylation and alter chromatin structure and gene transcription, although the precise functional consequences in the context of FAODs are still under investigation.[5]

Mitochondrial Dysfunction

High concentrations of butyrate, which is in equilibrium with butyryl-CoA, have been shown to impact mitochondrial function. Studies have demonstrated that butyrate can induce apoptosis in certain cell types through the mitochondrial pathway, involving the release of cytochrome c.[11] Furthermore, butyrate can inhibit mitochondrial complex I, leading to decreased NADH and NAD+ levels and increased production of reactive oxygen species (ROS).[18] While these studies often use exogenous butyrate, the intramitochondrial accumulation of butyryl-CoA in FAODs could potentially trigger similar pathways, contributing to cellular stress and pathology.

cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Butyryl_CoA_Accumulation Butyryl-CoA Accumulation Complex_I_Inhibition Complex I Inhibition Butyryl_CoA_Accumulation->Complex_I_Inhibition Apoptosis Apoptosis (Cytochrome c release) Butyryl_CoA_Accumulation->Apoptosis Butyryl_CoA_Nuclear Nuclear Butyryl-CoA Butyryl_CoA_Accumulation->Butyryl_CoA_Nuclear Transport Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production Increased ROS Production Complex_I_Inhibition->ROS_Production Histone_Butyrylation Histone Butyrylation Butyryl_CoA_Nuclear->Histone_Butyrylation Gene_Expression Altered Gene Expression Histone_Butyrylation->Gene_Expression

References

Methodological & Application

Quantitative Analysis of Acylglycines in Biological Matrices Using N-Butyrylglycine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of a panel of acylglycines in biological samples, such as urine and plasma, utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol incorporates N-Butyrylglycine-d7 as a robust internal standard to ensure high accuracy and precision.

Introduction

Acylglycines are a class of metabolites formed through the conjugation of an acyl-CoA with glycine.[1] In healthy individuals, these compounds are typically present at low concentrations. However, elevated levels of specific acylglycines in urine and plasma are indicative of several inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias.[2][3] Therefore, the accurate and sensitive quantification of acylglycines is a crucial diagnostic tool for identifying and monitoring these metabolic disorders.[4][5]

This application note details a comprehensive UPLC-MS/MS method for the simultaneous quantification of multiple acylglycines. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting variations during sample preparation and instrumental analysis, thereby ensuring reliable quantification.

Metabolic Pathway of Acylglycine Formation

The primary pathway for acylglycine biosynthesis involves the enzymatic conjugation of an acyl-CoA molecule with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).[1] This process serves as a detoxification mechanism to eliminate excess or abnormal acyl-CoA species that can accumulate in various metabolic disorders. The resulting acylglycines are water-soluble and can be readily excreted in the urine.

Acylglycine_Metabolism Acylglycine Metabolism Fatty_Acids Fatty Acids / Amino Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine GLYAT->Acylglycine Urine_Excretion Urinary Excretion Acylglycine->Urine_Excretion

Biosynthesis and excretion of acylglycines.

Experimental Workflow

The analytical workflow for the quantification of acylglycines involves sample preparation, UPLC separation, and MS/MS detection.

Experimental_Workflow Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine or Plasma Sample Add_ISTD Add this compound (ISTD) Sample->Add_ISTD Extraction Extraction / Protein Precipitation Add_ISTD->Extraction Supernatant Collect Supernatant Extraction->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using ISTD Integration->Quantification Report Generate Report Quantification->Report

Workflow for acylglycine analysis.

Detailed Experimental Protocols

Reagents and Materials
  • Acylglycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, etc.)

  • This compound (Internal Standard, ISTD)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

4.2.1. Urine Samples

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing this compound in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.

4.2.2. Plasma Samples

  • Thaw frozen plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

4.3.1. Liquid Chromatography

  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    8.0 98
    9.0 98
    9.1 2

    | 12.0 | 2 |

4.3.2. Mass Spectrometry

  • System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • GS1 and GS2: 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4.3.3. MRM Transitions

The following table provides examples of MRM transitions for a panel of acylglycines. It is recommended to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Propionylglycine132.176.1
N-Butyrylglycine 146.1 76.1
This compound (ISTD) 153.1 76.1
N-Isobutyrylglycine146.176.1
N-Tiglylglycine158.176.1
N-Isovalerylglycine160.176.1
N-Hexanoylglycine174.176.1
N-Octanoylglycine202.276.1
N-Suberylglycine232.276.1

Data Presentation and Quantitative Results

Quantification is performed by calculating the peak area ratio of each analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the acylglycine standards.

Table 1: Reference Ranges for Urinary Acylglycines

The following table provides established reference ranges for a panel of acylglycines in urine. These values are for guidance and may vary between laboratories.[6]

AnalyteReference Range (µg/mg creatinine)
N-Acetylglycine≤ 3.50
N-Propionylglycine≤ 2.25
Isobutyrylglycine≤ 3.00
N-Butyrylglycine≤ 2.50
2-Methylbutyrylglycine≤ 2.00
Isovalerylglycine≤ 8.00
3-Methylcrotonylglycine≤ 2.25
N-Tiglylglycine≤ 9.00
N-Hexanoylglycine≤ 2.00
N-Octanoylglycine≤ 2.00
3-Phenylpropionylglycine≤ 2.00
trans-Cinnamoylglycine≤ 5.50
Suberylglycine≤ 5.00

Signaling Pathways of Acylglycines

While primarily known as metabolites, some acylglycines, particularly N-arachidonoylglycine (NAGly), have been shown to possess signaling properties. NAGly is structurally similar to the endocannabinoid anandamide and has been found to interact with G-protein coupled receptors, such as GPR18 and GPR55, modulating intracellular calcium levels and other downstream signaling cascades.[7][8]

NAGly_Signaling N-Arachidonoylglycine (NAGly) Signaling NAGly N-Arachidonoylglycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 PLC Phospholipase C (PLC) GPR18->PLC GPR55->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., vasorelaxation, anti-inflammatory effects) Ca_release->Cellular_Response PKC->Cellular_Response

Signaling cascade of N-arachidonoylglycine.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of acylglycines in biological matrices. The use of this compound as an internal standard is essential for achieving accurate and precise results. This protocol is a valuable tool for clinical research and drug development, aiding in the diagnosis and understanding of inborn errors of metabolism and other conditions associated with altered acylglycine profiles.

References

Application Notes and Protocol for N-Butyrylglycine-d7 in Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation. Its accurate quantification in urine is essential for the diagnosis and monitoring of these metabolic disorders. The use of a stable isotope-labeled internal standard, such as N-Butyrylglycine-d7, is the gold standard for quantitative analysis by mass spectrometry. This method, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

These application notes provide a detailed protocol for the quantification of N-Butyrylglycine in human urine using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biochemical Pathway

N-acylglycines are metabolic intermediates formed from the conjugation of acyl-CoA molecules with glycine. This process is a normal minor pathway for fatty acid metabolism. However, in certain genetic disorders where specific enzymes in the fatty acid oxidation pathway are deficient, there is an accumulation of specific acyl-CoA esters. These are then shunted to alternative detoxification pathways, leading to an increased formation and excretion of the corresponding N-acylglycines in urine.

Fatty_Acids Fatty Acids Acyl_CoA Butyryl-CoA Fatty_Acids->Acyl_CoA β-oxidation N_Butyrylglycine N-Butyrylglycine (Excreted in Urine) Acyl_CoA->N_Butyrylglycine Disorder Inborn Error of Metabolism (e.g., SCAD deficiency) Acyl_CoA->Disorder Accumulation Glycine Glycine Glycine->N_Butyrylglycine Enzyme Glycine N-acyltransferase Enzyme->N_Butyrylglycine

Biosynthesis of N-Butyrylglycine.

Experimental Protocol

This protocol outlines a "dilute-and-shoot" method for sample preparation, which is a rapid and straightforward approach for urine analysis.

Materials and Reagents
  • N-Butyrylglycine analytical standard

  • This compound (Internal Standard, ISTD)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Human urine (control and study samples)

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Centrifuge

Solutions Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Butyrylglycine in a known volume of 50% acetonitrile/water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 50% acetonitrile/water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with 50% acetonitrile/water to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples for 10 seconds to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 450 µL of the Internal Standard Working Solution (1 µg/mL) to the urine supernatant.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Vortex1 Vortex Urine->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant 50 µL Supernatant Centrifuge->Supernatant Vortex2 Vortex Supernatant->Vortex2 ISTD 450 µL this compound Working Solution ISTD->Supernatant Autosampler Transfer to Autosampler Vial Vortex2->Autosampler UPLC UPLC Separation Autosampler->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Experimental workflow for urine analysis.
UPLC-MS/MS Conditions

UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500 °C

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Butyrylglycine146.176.15015
This compound (ISTD)153.276.15015

Note: Collision energy may require optimization depending on the instrument used.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (N-Butyrylglycine) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of N-Butyrylglycine in the urine samples is then determined from this calibration curve using linear regression. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Method Validation (General Framework)

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Linearity: A linear relationship between the peak area ratio and concentration should be established over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high QC samples).

  • Recovery: The extraction efficiency of the method should be determined.

  • Matrix Effect: The effect of the urine matrix on the ionization of the analyte and internal standard should be assessed.

  • Stability: The stability of the analyte in urine under various storage conditions (freeze-thaw, bench-top, long-term) should be evaluated.

Quantitative Data Summary

The following table provides a general overview of expected performance characteristics for the analysis of acylglycines in urine, based on published methods.[1][2] Specific values for N-Butyrylglycine with this compound would need to be established during method validation.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85-115%

Conclusion

The protocol described provides a robust and reliable method for the quantitative analysis of N-Butyrylglycine in human urine using this compound as an internal standard. The use of UPLC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method well-suited for clinical research and diagnostic applications in the field of inborn errors of metabolism. A thorough method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for N-Butyrylglycine-d7 in Newborn Screening of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening for inborn errors of metabolism (IEM) is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health complications. Tandem mass spectrometry (MS/MS) analysis of dried blood spots (DBS) is a powerful tool for multiplexed screening of various metabolic disorders. Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive disorder of mitochondrial fatty acid β-oxidation characterized by the accumulation of butyryl-CoA. While the primary marker for SCADD in newborn screening is elevated butyrylcarnitine (C4), this marker can have low specificity, leading to a high rate of false-positive results.

The analysis of acylglycines, such as N-butyrylglycine, has emerged as a valuable second-tier testing strategy to improve the positive predictive value of newborn screening for several IEMs, including SCADD. N-butyrylglycine is formed from the conjugation of excess butyryl-CoA with glycine. Its quantification in DBS provides a more specific biomarker for SCADD. N-Butyrylglycine-d7 is a stable isotope-labeled internal standard used for the accurate and precise quantification of N-butyrylglycine by isotope dilution mass spectrometry.

These application notes provide a detailed protocol for the quantification of N-butyrylglycine in newborn dried blood spots using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Metabolic Pathway of N-Butyrylglycine Formation in SCADD

In individuals with SCADD, the deficiency of the short-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of its substrate, butyryl-CoA, within the mitochondria. To detoxify the excess butyryl-CoA, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of butyryl-CoA with glycine, forming N-butyrylglycine, which is then excreted.

Metabolic Pathway of N-Butyrylglycine Formation in SCADD Fatty_Acids Fatty Acids Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA β-oxidation SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl_CoA->SCAD GLYAT Glycine N-Acyltransferase (GLYAT) Butyryl_CoA->GLYAT TCA_Cycle TCA Cycle & Energy Production SCAD->TCA_Cycle Further Oxidation Deficiency Deficient in SCADD SCAD->Deficiency Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine (Elevated in SCADD) GLYAT->N_Butyrylglycine

Metabolic Pathway of N-Butyrylglycine Formation in SCADD

Experimental Protocols

Materials and Reagents
  • N-Butyrylglycine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Butanolic-HCl (3N)

  • Dried blood spot collection cards (e.g., Whatman 903)

  • Whole blood (for calibrators and quality controls)

  • 96-well microtiter plates

  • DBS puncher (3.2 mm)

  • Centrifuge

  • Nitrogen evaporator

Preparation of Calibrators, Quality Controls, and Internal Standard

1. Stock Solutions (10 mM):

  • Prepare individual stock solutions of N-butyrylglycine and this compound in methanol. Store at -20°C.

2. Calibrators and Quality Controls (QCs):

  • Prepare a series of working solutions of N-butyrylglycine by serial dilution of the stock solution.

  • Spike heparinized whole blood from a healthy donor with the working solutions to create a set of calibrators at various concentrations (e.g., 0.005 to 25.0 µM).

  • Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibrators.

  • Spot the prepared blood onto DBS cards and allow them to dry completely at room temperature for at least 4 hours.

  • Store the prepared DBS calibrators and QCs in sealed bags with desiccant at -20°C.

3. Internal Standard Working Solution:

  • Prepare a working solution of this compound in a methanol:water (60:40) solution. The final concentration should be optimized based on the instrument's sensitivity.

Sample Preparation from Dried Blood Spots

Experimental Workflow for DBS Sample Preparation DBS Dried Blood Spot (DBS) Calibrator, QC, or Patient Sample Punch Punch two 3.2 mm discs into a 96-well plate DBS->Punch Add_IS Add Internal Standard (this compound) in extraction solution Punch->Add_IS Incubate_Extract Incubate and Shake (e.g., 30 min at 23°C) Add_IS->Incubate_Extract Centrifuge_1 Centrifuge Incubate_Extract->Centrifuge_1 Transfer_Supernatant Transfer Supernatant Centrifuge_1->Transfer_Supernatant Derivatization Add 3N Butanolic-HCl and Incubate (e.g., 65°C for 15 min) Transfer_Supernatant->Derivatization Evaporate Evaporate to dryness under Nitrogen Derivatization->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute UPLC_MSMS Inject into UPLC-MS/MS System Reconstitute->UPLC_MSMS

Experimental Workflow for DBS Sample Preparation
  • Punch two 3.2 mm discs from the DBS calibrators, QCs, and patient samples into separate wells of a 96-well plate.

  • To each well, add the internal standard working solution.

  • Seal the plate and incubate at room temperature for 30 minutes with shaking.

  • Centrifuge the plate to pellet the filter paper discs.

  • Transfer the supernatant to a new 96-well plate.

  • Add 3N butanolic-HCl to each well for derivatization (butylation) of the carboxyl group.

  • Seal the plate and incubate at 65°C for 15 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the initial mobile phase A.

  • The samples are now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Parameter Specification
UPLC System Waters ACQUITY UPLC or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized to separate N-butyrylglycine from other acylglycines and matrix components. A typical run time is around 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Data Presentation

Table 1: MRM Transitions for N-Butyrylglycine and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
N-Butyrylglycine (butyl ester)202.176.1To be optimizedTo be optimized
This compound (butyl ester)209.176.1To be optimizedTo be optimized

Note: The precursor ion for the butylated form of N-Butyrylglycine is presented. The product ion (m/z 76.1) corresponds to the glycine moiety. The collision energy and dwell time should be optimized for the specific mass spectrometer used to achieve the best signal-to-noise ratio.

Table 2: Method Validation Parameters

Parameter Typical Performance
Linearity (r²) > 0.99
Calibration Range 0.005 - 25.0 µM
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Lower Limit of Quantification (LLOQ) To be determined

Table 3: Reference Intervals for N-Butyrylglycine in Newborns

Reference intervals for N-butyrylglycine in dried blood spots should be established by each laboratory. These ranges can be influenced by factors such as the newborn's birth weight and gestational age. The study by Turgeon et al. established reference intervals for four different birth weight groups. It is recommended to analyze a statistically significant number of DBS from healthy newborns to determine appropriate cut-off values for screening.

Conclusion

The UPLC-MS/MS method described, utilizing this compound as an internal standard, provides a robust and sensitive approach for the quantification of N-butyrylglycine in newborn dried blood spots. The implementation of this assay as a second-tier test can significantly improve the specificity of newborn screening for SCADD, reducing the number of false-positive results and alleviating the associated anxiety for families and the burden on the healthcare system. Proper validation of the method and the establishment of population-specific reference intervals are crucial for its successful clinical application.

Application Notes and Protocols for N-Butyrylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1] In healthy individuals, N-Butyrylglycine is present at low levels. However, its concentration can be significantly elevated in certain inborn errors of metabolism, particularly those related to fatty acid oxidation. This makes the accurate and precise quantification of N-Butyrylglycine in biological matrices such as plasma and urine a critical tool for disease diagnosis, monitoring, and in the development of therapeutic interventions.

These application notes provide detailed protocols for the sample preparation of N-Butyrylglycine from biological fluids for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Various techniques are covered, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with derivatization methods necessary for GC-MS analysis.

Metabolic Pathway of N-Butyrylglycine

N-acylglycines are synthesized endogenously through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA molecule with glycine. This process is a key detoxification pathway, converting potentially toxic acyl-CoA species into more water-soluble and excretable N-acylglycines.

N-Butyrylglycine Metabolic Pathway Biosynthesis of N-Butyrylglycine Butyryl-CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl-CoA->GLYAT Glycine Glycine Glycine->GLYAT N-Butyrylglycine N-Butyrylglycine CoA CoA GLYAT->N-Butyrylglycine GLYAT->CoA

Biosynthesis of N-Butyrylglycine.

Sample Preparation Techniques for LC-MS/MS Analysis

The choice of sample preparation technique is critical for accurate quantification of N-Butyrylglycine, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. The most common techniques for LC-MS/MS analysis are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Workflow for LC-MS/MS Sample Preparation

LC-MS_Sample_Prep_Workflow General Workflow for N-Butyrylglycine Sample Preparation for LC-MS/MS cluster_0 Sample Collection cluster_1 Sample Preparation Biological_Sample Plasma or Urine Sample Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Protein_Precipitation Protein Precipitation Evaporation_Reconstitution Evaporation and Reconstitution Protein_Precipitation->Evaporation_Reconstitution LLE Liquid-Liquid Extraction LLE->Evaporation_Reconstitution SPE Solid-Phase Extraction SPE->Evaporation_Reconstitution Extraction Extraction/Cleanup Internal_Standard->Extraction Extraction->Protein_Precipitation Extraction->LLE Extraction->SPE LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis

LC-MS/MS Sample Preparation Workflow.
Quantitative Data Summary

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >90% (for similar analytes)77.4% (average for organic acids)84.1% (average for organic acids)[2]
Matrix Effect HighModerateLow
Throughput HighModerateLow to Moderate
Cost LowLow to ModerateHigh
Selectivity LowModerateHigh

Note: Data for protein precipitation is based on general observations for similar small molecules. LLE and SPE data are for a class of organic acids and may vary for N-Butyrylglycine specifically.

Protocol 1: Protein Precipitation for Plasma Samples

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in significant matrix effects due to the limited removal of interfering substances.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) solution (e.g., deuterated N-Butyrylglycine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE offers better selectivity than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Urine sample

  • Ethyl acetate

  • Internal standard (IS) solution

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of urine into a glass test tube.

  • Add the internal standard solution.

  • Add 0.5 g of NaCl to the urine sample.

  • Acidify the sample to pH 1-2 with HCl.

  • Add 5 mL of ethyl acetate.

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) with a fresh portion of ethyl acetate for improved recovery.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides the highest degree of selectivity and concentration, leading to cleaner extracts and reduced matrix effects.

Materials:

  • Plasma or urine sample

  • SPE cartridges (e.g., C18 or mixed-mode anion exchange)

  • Internal standard (IS) solution

  • Methanol

  • Deionized water

  • Elution solvent (e.g., acetonitrile or methanol with a small percentage of formic acid)

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Plasma: Perform protein precipitation as described in Protocol 1 (steps 1-4). Dilute the supernatant with deionized water.

    • Urine: Centrifuge to remove particulates. Dilute with deionized water.

  • Add the internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1-2 column volumes of methanol.

    • Equilibrate the cartridge with 1-2 column volumes of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute N-Butyrylglycine with an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Sample Preparation for GC-MS Analysis

For GC-MS analysis, N-Butyrylglycine, being a non-volatile compound, requires a derivatization step to increase its volatility and thermal stability.

Workflow for GC-MS Sample Preparation and Derivatization

GC-MS_Sample_Prep_Workflow Workflow for N-Butyrylglycine Sample Preparation for GC-MS Sample_Extraction Sample Extraction (LLE or SPE) Dry_Extract Dry Down Extract Sample_Extraction->Dry_Extract Derivatization Derivatization Dry_Extract->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

GC-MS Sample Preparation Workflow.

Protocol 4: Two-Step Derivatization for GC-MS Analysis

This protocol involves a two-step derivatization process to convert both the carboxylic acid and the amine groups of N-Butyrylglycine into more volatile derivatives.

Materials:

  • Dried sample extract (from LLE or SPE)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of MSTFA and 50 µL of acetonitrile to the dried extract.

  • Cap the vial tightly and heat at 60-80°C for 30 minutes to derivatize the carboxylic acid group.

  • Cool the vial to room temperature.

  • (Optional second step for the amine group, if not already derivatized by MSTFA): Add an acylation reagent (e.g., trifluoroacetic anhydride) and heat again.

  • The derivatized sample is now ready for injection into the GC-MS.

Quantitative Data for Derivatization (General Amino Acids):

  • Derivatization Efficiency: Typically >95% for silylation reactions under optimized conditions.

  • Limit of Quantification (LOQ): Can reach low ng/mL levels depending on the specific derivative and GC-MS instrumentation.

Conclusion

The selection of an appropriate sample preparation technique for N-Butyrylglycine analysis is a critical step that depends on the specific requirements of the study, including the biological matrix, the desired level of sensitivity and selectivity, and the available instrumentation. For high-throughput screening, a simple protein precipitation method may be sufficient. For more rigorous quantitative analysis, especially when low concentrations are expected, solid-phase extraction is the recommended approach due to its superior cleanup and concentration capabilities. For GC-MS analysis, a robust derivatization protocol is essential to ensure the volatility and thermal stability of N-Butyrylglycine. The protocols provided in these application notes offer a starting point for the development and validation of analytical methods for the quantification of this important biomarker.

References

Application Notes and Protocols for the Quantification of N-Butyrylglycine and N-Butyrylglycine-d7 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites that can be indicative of several inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1][2][3][4][5] The accurate quantification of N-Butyrylglycine in biological matrices such as plasma and urine is crucial for the diagnosis and monitoring of these metabolic disorders.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers a highly sensitive and specific method for this purpose.[6][7] This document provides detailed application notes and protocols for the determination of N-Butyrylglycine and its stable isotope-labeled internal standard, N-Butyrylglycine-d7.

Quantitative Data Summary

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for N-Butyrylglycine and this compound. These transitions are predicted based on the chemical structure and common fragmentation patterns of N-acyl glycines. Optimization of collision energy (CE) and other mass spectrometer parameters is recommended for achieving the best sensitivity and specificity.

Analyte Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Proposed Collision Energy (eV) Fragment Annotation
N-Butyrylglycine146.176.015-25[Glycine+H]+
N-Butyrylglycine146.171.110-20[Butyryl group]+
This compound153.176.015-25[Glycine+H]+
This compound153.178.110-20[Butyryl-d7 group]+

Experimental Protocols

This section details the methodology for the analysis of N-Butyrylglycine using LC-MS/MS.

Materials and Reagents
  • N-Butyrylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (LC-MS grade)

  • Human plasma/urine (for matrix-matched calibration standards and quality controls)

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of N-Butyrylglycine from plasma or urine samples.

  • Thaw Samples: Thaw plasma or urine samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of the sample (plasma or urine).

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes is a good starting point. The gradient should be optimized to ensure good separation from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Nebulizer Gas Flow: Optimize for best signal

    • Drying Gas Flow: Optimize for best signal

  • MRM Parameters: As listed in the quantitative data summary table. The collision energies should be optimized for the specific instrument being used.

Visualizations

Proposed Fragmentation of N-Butyrylglycine

The following diagram illustrates the proposed fragmentation pattern of N-Butyrylglycine in positive ion mode, which forms the basis for the selected MRM transitions.

cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) precursor N-Butyrylglycine [M+H]+ m/z 146.1 fragment1 [Glycine+H]+ m/z 76.0 precursor->fragment1 Loss of Butyryl group fragment2 [Butyryl group]+ m/z 71.1 precursor->fragment2 Loss of Glycine

Caption: Proposed fragmentation of N-Butyrylglycine for MRM analysis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the quantification of N-Butyrylglycine in biological samples.

Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for N-Butyrylglycine quantification.

References

Application Note: Quantitative Analysis of N-Butyrylglycine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyrylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1] These compounds are typically minor metabolites of fatty acids but can be elevated in several inborn errors of metabolism, making them important biomarkers for diagnosing disorders related to mitochondrial fatty acid β-oxidation.[2][3] This application note describes a robust and sensitive method for the quantification of N-Butyrylglycine in biological samples (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the polar and non-volatile nature of N-Butyrylglycine, a chemical derivatization step is necessary to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4][5] The protocol outlined below employs a two-step derivatization procedure to create a stable derivative suitable for chromatographic separation and mass spectrometric detection.

Experimental Protocol

This protocol provides a detailed methodology for the extraction, derivatization, and analysis of N-Butyrylglycine.

1. Materials and Reagents

  • N-Butyrylglycine analytical standard

  • Internal Standard (IS) (e.g., Glycine-d5, Tropate, or another suitable non-endogenous acylglycine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N-methyl-bis-trifluoroacetamide (MBTFA)

  • Deionized Water

  • Biological matrix (e.g., human plasma)

2. Sample Preparation and Extraction

This procedure is designed for a 100 µL plasma sample.

  • Protein Precipitation: In a microcentrifuge tube, add 100 µL of plasma. Add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure all solvent is removed as moisture can interfere with the derivatization process.[4]

3. Two-Step Derivatization

This process converts the carboxyl and amino functional groups into more volatile derivatives.[6]

  • Silylation (Carboxyl Group):

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.

    • Cap the tube tightly and heat at 60°C for 15 minutes to form the trimethylsilyl (TMS) ester.[6]

  • Trifluoroacylation (Amino Group):

    • After cooling, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).

    • Recap the tube and heat again at 60°C for 20 minutes to form the trifluoroacetyl (TFA) derivative.[6]

  • Final Preparation: Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Conditions

The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (5% Phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent MS detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and spectral confirmation.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the N-Butyrylglycine derivative and the internal standard.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample + Internal Standard Precipitate 2. Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge 3. Centrifugation Precipitate->Centrifuge Transfer 4. Supernatant Transfer Centrifuge->Transfer Dry 5. Evaporation (Nitrogen Stream) Transfer->Dry Deriv1 6. Silylation (MSTFA) (60°C, 15 min) Dry->Deriv1 Deriv2 7. Acylation (MBTFA) (60°C, 20 min) Deriv1->Deriv2 Inject 8. GC-MS Injection Deriv2->Inject Acquire 9. Data Acquisition (Scan & SIM Mode) Inject->Acquire Analyze 10. Data Analysis (Quantification) Acquire->Analyze

Caption: Workflow for N-Butyrylglycine analysis by GC-MS.

Quantitative Data

Quantification is performed using Selected Ion Monitoring (SIM) mode for maximum sensitivity. The table below lists the characteristic ions for the di-derivatized N-Butyrylglycine and typical performance metrics.

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Typical LOQ (ng/mL)
N-ButyrylglycineTMS, TFA[M-CH3][Fragment 1]10 - 90[6]
[e.g., 298][e.g., 242, 116]
Internal StandardTMS, TFA[M-CH3][Fragment 1]N/A

Note: The exact m/z values for the derivative fragments are predictive and must be confirmed experimentally by analyzing the derivatized standard in full scan mode. The listed LOQ is based on similar methods for related compounds and represents a typical performance expectation.[6]

Conclusion

The described GC-MS method, incorporating a two-step derivatization, provides a sensitive and reliable approach for the quantitative analysis of N-Butyrylglycine in biological matrices. This protocol is well-suited for clinical research and drug development applications where accurate measurement of this important metabolic biomarker is required. The use of an internal standard and SIM mode acquisition ensures high precision and accuracy.

References

Application Notes and Protocols: Use of N-Butyrylglycine-d7 in Stable Isotope Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1][2] N-Butyrylglycine-d7, a deuterated form of N-Butyrylglycine, serves as an excellent tracer for investigating short-chain fatty acid metabolism. N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[3][4][5] Elevated levels of certain acylglycines are associated with inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation disorders.[3][4] By introducing this compound into a biological system, researchers can track the metabolic fate of the butyryl moiety, providing insights into cellular bioenergetics and disease pathophysiology.

These application notes provide a comprehensive overview of the use of this compound as a stable isotope tracer, complete with detailed experimental protocols and data presentation guidelines.

Applications

This compound is a valuable tool for a range of applications in metabolic research, including:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions through pathways involving short-chain fatty acids.

  • Investigating Fatty Acid Oxidation (FAO) Disorders: Studying the biochemical consequences of genetic defects in FAO by tracing the metabolism of butyrate.

  • Drug Discovery and Development: Assessing the effect of therapeutic agents on fatty acid metabolism.

  • Biomarker Discovery: Identifying and validating metabolic biomarkers associated with disease states.

Data Presentation

Quantitative data from stable isotope tracing experiments with this compound should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide examples of how to structure such data.

Table 1: LC-MS/MS Parameters for N-Butyrylglycine and this compound

ParameterValue
Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z) - N-Butyrylglycine146.08
Product Ion (m/z) - N-Butyrylglycine76.04
Precursor Ion (m/z) - this compound153.12
Product Ion (m/z) - this compound83.08
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Table 2: Hypothetical Isotopic Enrichment Data in a Cell Culture Model

This table presents simulated data from an experiment where cultured hepatocytes were treated with this compound to trace its entry into mitochondrial metabolism.

MetaboliteIsotopeIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - FAO Inhibitor
N-ButyrylglycineM+798.5 ± 1.298.2 ± 1.5
Butyryl-CoAM+765.3 ± 4.115.2 ± 2.8
Acetyl-CoAM+230.1 ± 3.55.6 ± 1.1
CitrateM+225.7 ± 2.94.1 ± 0.9
SuccinateM+218.9 ± 2.22.8 ± 0.6
MalateM+220.3 ± 2.53.2 ± 0.7

Experimental Protocols

The following are detailed protocols for conducting a stable isotope tracer study using this compound in a cell culture model.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) in 6-well plates at a density that will achieve approximately 80% confluency at the time of metabolite extraction.

  • Cell Culture: Culture cells overnight in complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing nutrient-free medium with 100 µM this compound and dialyzed fetal bovine serum.

  • Medium Exchange: Aspirate the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

Protocol 2: Metabolite Extraction
  • Washing: Place the cell culture plate on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 50% methanol.

  • Injection: Inject a suitable volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Chromatographic Separation: Separate the metabolites using the liquid chromatography parameters outlined in Table 1.

  • Mass Spectrometric Detection: Detect and quantify N-Butyrylglycine, this compound, and other target metabolites using the mass spectrometry parameters in Table 1.

  • Data Analysis: Process the raw data to determine the peak areas for each metabolite and its isotopologues. Calculate isotopic enrichment as the ratio of the labeled isotopologue to the sum of all isotopologues for that metabolite.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in stable isotope tracer studies.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrion N-Butyrylglycine-d7_in This compound (Tracer) Butyrate-d7 Butyrate-d7 N-Butyrylglycine-d7_in->Butyrate-d7 Hydrolysis Butyryl-CoA-d7_cyto Butyryl-CoA-d7 Butyrate-d7->Butyryl-CoA-d7_cyto ACSL Butyryl-CoA-d7_mito Butyryl-CoA-d7 Butyryl-CoA-d7_cyto->Butyryl-CoA-d7_mito CPT1/2 Acetyl-CoA-d2 Acetyl-CoA-d2 Butyryl-CoA-d7_mito->Acetyl-CoA-d2 β-oxidation TCA TCA Cycle Acetyl-CoA-d2->TCA

Caption: Metabolic pathway of this compound tracer.

experimental_workflow Start Start: Cell Culture Labeling Isotope Labeling with This compound Start->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Isotopic Enrichment Calculation Analysis->Data End End: Metabolic Flux Analysis Data->End logical_relationship cluster_input Input cluster_process Biological Process cluster_output Output Tracer This compound Metabolism Cellular Metabolism (e.g., Fatty Acid Oxidation) Tracer->Metabolism Labeled_Metabolites Labeled Downstream Metabolites Metabolism->Labeled_Metabolites Flux_Data Metabolic Flux Data Labeled_Metabolites->Flux_Data Quantification

References

Application Notes and Protocols for the Quantitative Assay of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

Short-chain acyl-CoA dehydrogenase (SCAD) deficiency, also known as ACADS deficiency, is an autosomal recessive inborn error of mitochondrial fatty acid β-oxidation.[1][2] The SCAD enzyme catalyzes the first step in the breakdown of short-chain fatty acids (C4-C6).[3] A deficiency in this enzyme leads to the accumulation of butyryl-CoA and its metabolites, primarily butyrylcarnitine (C4) and ethylmalonic acid (EMA).[4] While many individuals with the biochemical markers of SCAD deficiency are asymptomatic, some may present with symptoms such as poor feeding, lethargy, hypoglycemia, and developmental delay, particularly during times of metabolic stress.[1][5] Accurate quantitative assays are crucial for the diagnosis and monitoring of this condition.

This document provides detailed application notes and protocols for the quantitative analysis of key biomarkers associated with SCAD deficiency.

Diagnostic Biomarkers and Quantitative Analysis

The primary diagnosis of SCAD deficiency relies on the detection of elevated levels of butyrylcarnitine (C4) in blood and ethylmalonic acid (EMA) in urine.[4] Newborn screening programs utilize tandem mass spectrometry (MS/MS) to measure acylcarnitines in dried blood spots (DBS).[2] Confirmatory testing involves quantitative analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) and, in some cases, measurement of SCAD enzyme activity in cultured fibroblasts.

Data Presentation: Quantitative Biomarker Levels in SCAD Deficiency

The following tables summarize the typical quantitative findings in individuals with SCAD deficiency compared to healthy controls.

Analyte Sample Type Normal Range Borderline/Suspect Range Affected Range (SCAD Deficiency) Method of Analysis
Butyrylcarnitine (C4)Dried Blood Spot< 1.0 µmol/L1.0 - 2.0 µmol/L> 2.0 µmol/L[6]Tandem Mass Spectrometry (MS/MS)
Butyrylcarnitine (C4)Plasma/Serum< 0.4 µmol/L0.4 - 0.9 µmol/L> 0.9 µmol/LTandem Mass Spectrometry (MS/MS)
Ethylmalonic Acid (EMA)Urine0.2 - 6.6 mmol/mol creatinine6.7 - 18.0 mmol/mol creatinine> 18 mmol/mol creatinine (can be as high as 1185 mmol/mol creatinine)[7]Gas Chromatography-Mass Spectrometry (GC-MS)
SCAD Enzyme ActivityCultured Fibroblasts> 50% of mean control20 - 50% of mean control< 20% of mean controlSpectrophotometric Enzyme Assay

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Short-Chain Fatty Acid β-Oxidation

The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral, highlighting the role of SCAD and the consequences of its deficiency.

cluster_MitochondrialMatrix Mitochondrial Matrix FattyAcylCoA Short-Chain Fatty Acyl-CoA (e.g., Butyryl-CoA) EnoylCoA Trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA SCAD (Deficient) PropionylCoA Propionyl-CoA FattyAcylCoA->PropionylCoA Alternative Pathway Butyrylcarnitine Butyrylcarnitine (C4) FattyAcylCoA->Butyrylcarnitine CPT2 / Carnitine Acylcarnitine Translocase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA EMA Ethylmalonic Acid PropionylCoA->EMA Propionyl-CoA Carboxylase Carnitine Carnitine Carnitine->Butyrylcarnitine Start Newborn Screening (Dried Blood Spot) TandemMS Tandem Mass Spectrometry (Acylcarnitine Profile) Start->TandemMS ElevatedC4 Elevated Butyrylcarnitine (C4)? TandemMS->ElevatedC4 Normal Normal ElevatedC4->Normal No FollowUp Follow-up Testing ElevatedC4->FollowUp Yes UrineOrganicAcid Urine Organic Acid Analysis (GC-MS) FollowUp->UrineOrganicAcid ElevatedEMA Elevated Ethylmalonic Acid (EMA)? UrineOrganicAcid->ElevatedEMA SCAD_Confirmed SCAD Deficiency Confirmed ElevatedEMA->SCAD_Confirmed Yes FurtherTests Consider Other Diagnoses / Further Testing ElevatedEMA->FurtherTests No EnzymeAssay SCAD Enzyme Activity Assay (Fibroblasts) SCAD_Confirmed->EnzymeAssay Optional Confirmation MolecularTesting ACADS Gene Sequencing SCAD_Confirmed->MolecularTesting Genetic Confirmation

References

Application of N-Butyrylglycine-d7 in Drug Metabolite Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine-d7 is the deuterated form of N-Butyrylglycine, a significant acylglycine. Acylglycines are typically minor metabolites of fatty acids; however, their levels can be indicative of inborn errors of metabolism.[1] In the context of drug development, monitoring endogenous metabolites is crucial for understanding the metabolic pathways affected by a drug candidate. This compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices using mass spectrometry-based methods.[2] Its use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing, matrix effects, and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[3]

This document provides detailed application notes and protocols for the use of this compound in drug metabolite studies, focusing on its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-Butyrylglycine.

Metabolic Pathway of N-Butyrylglycine Formation

N-Butyrylglycine is formed through the glycine conjugation pathway.[1] This pathway is a two-step enzymatic reaction primarily involved in the metabolism and detoxification of various substrates.[4] In this pathway, Butyryl-CoA is conjugated with glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[5]

cluster_Mitochondria Mitochondrial Matrix Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine Conjugation CoA CoA GLYAT->CoA Release

Figure 1: Biosynthesis of N-Butyrylglycine.

Application: Quantification of N-Butyrylglycine in Urine

The following protocol describes a validated LC-MS/MS method for the quantitative analysis of N-Butyrylglycine in human urine using this compound as an internal standard. This method is applicable for monitoring changes in N-Butyrylglycine levels in response to drug administration or in studies of metabolic disorders.

Experimental Workflow

The overall experimental workflow involves sample preparation, LC-MS/MS analysis, and data processing.

Start Urine Sample Collection Spike Spike with This compound (IS) Start->Spike Dilute Dilute Sample Spike->Dilute LC_MS LC-MS/MS Analysis Dilute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Peak Area Ratio) Data->Quant End Report Concentration Quant->End

References

Troubleshooting & Optimization

Technical Support Center: Analysis of N-Butyrylglycine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the quantitative analysis of N-Butyrylglycine in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for N-Butyrylglycine analysis in plasma?

A1: The "matrix" refers to all the components in a biological sample apart from the analyte of interest, N-Butyrylglycine. In plasma, this includes a complex mixture of proteins, salts, endogenous metabolites, and lipids, most notably phospholipids.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of N-Butyrylglycine in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and unreliable quantification.[2]

Q2: What are the primary sources of matrix effects in plasma samples?

A2: For plasma and serum samples, the most significant contributors to matrix effects are phospholipids originating from cell membranes.[1][3] These molecules are often co-extracted with the analytes of interest and can suppress the ionization of target compounds, reducing the sensitivity and reproducibility of the assay.[1] Other sources include salts, proteins that were not completely removed, and other endogenous metabolites.[2]

Q3: How can I determine if my N-Butyrylglycine analysis is impacted by matrix effects?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of N-Butyrylglycine in a pure solution (neat solution) to the peak area of N-Butyrylglycine spiked into a blank plasma sample that has already undergone the extraction procedure. A significant difference between these two measurements indicates the presence of ion suppression or enhancement. A qualitative method is the post-column infusion technique, where a constant flow of N-Butyrylglycine solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Dips or enhancements in the baseline signal indicate the retention times at which matrix effects are occurring.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for N-Butyrylglycine analysis?

A4: Yes, using a SIL-IS is highly recommended and is considered the gold standard for quantitative LC-MS/MS analysis. A SIL-IS, such as N-Butyrylglycine-d3, has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, it can effectively compensate for analyte loss during preparation and for matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of N-Butyrylglycine in plasma.

Problem: Low and inconsistent signal intensity for N-Butyrylglycine.

Possible Cause Recommended Solution
Significant Ion Suppression This is a primary indicator of matrix effects, often from co-eluting phospholipids.
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the analytical instrument. Consider switching from a simple protein precipitation to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or a specific phospholipid removal plate.[1][3]
Chromatographic Separation: Modify your LC method to separate the elution of N-Butyrylglycine from the region where phospholipids and other interfering components elute. A post-column infusion experiment can help identify these regions.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of the signal.
Poor Analyte Recovery The chosen sample preparation method may not be efficiently extracting N-Butyrylglycine from the plasma matrix.
Evaluate Different Extraction Techniques: Compare the recovery of N-Butyrylglycine using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). See the "Quantitative Data Summary" and "Experimental Protocols" sections for more details.

Problem: Poor peak shape and reproducibility.

Possible Cause Recommended Solution
Column Contamination Buildup of phospholipids and other matrix components on the analytical column can degrade performance.
Implement a Column Wash Step: Use a strong solvent (e.g., isopropanol) in your gradient or between injections to wash the column.
Use a Guard Column: A guard column can protect your analytical column from strongly retained matrix components.
Inconsistent Sample Preparation Variability in the execution of the sample preparation protocol can lead to inconsistent results.
Ensure Precise Execution: Maintain consistency in all steps of the sample preparation protocol for all samples, standards, and quality controls. Automation can improve reproducibility.

Quantitative Data Summary

The choice of sample preparation method is critical for minimizing matrix effects and ensuring high analyte recovery. The following table provides a representative comparison of typical performance characteristics for the analysis of small, polar molecules like N-Butyrylglycine in plasma using different extraction techniques.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Phospholipid Removal Plates
Analyte Recovery 80-95%70-90%>90%>90%[1]
Matrix Effect (Ion Suppression) HighModerateLowVery Low
Phospholipid Removal Efficiency LowModerateHigh>99%[1]
Reproducibility (%RSD) <15%<10%<5%<5%[1]
Method Development Time ShortModerateLongShort
Cost per Sample LowLow-ModerateHighModerate

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to extract N-Butyrylglycine from plasma.

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method, but it is the least effective at removing phospholipids.

  • To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add a deuterated internal standard (e.g., N-Butyrylglycine-d3).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample cleanup technique that can effectively remove interfering matrix components. A mixed-mode or reversed-phase sorbent is often suitable for acylglycines.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 100 µL of 4% phosphoric acid and vortex.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute N-Butyrylglycine and the internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Phospholipid Removal Plates

These plates combine protein precipitation with the selective removal of phospholipids in a 96-well format.

  • Add 300 µL of acetonitrile containing the internal standard to the wells of the phospholipid removal plate.

  • Add 100 µL of the plasma sample to each well.

  • Mix thoroughly by aspirating and dispensing or by shaking the plate.

  • Apply a vacuum to pull the sample through the phospholipid removal frit into a collection plate.

  • Evaporate the filtrate and reconstitute as described in the PPT protocol.

Visualizations

Experimental Workflow for Sample Preparation

G cluster_0 Sample Preparation cluster_1 Protein Precipitation (PPT) cluster_2 Solid-Phase Extraction (SPE) cluster_3 Phospholipid Removal Plate plasma Plasma Sample + SIL-IS ppt Add Acetonitrile plasma->ppt condition Condition Cartridge plasma->condition add_solvent Add Acetonitrile + IS to Plate plasma->add_solvent centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt dry_down Evaporate to Dryness supernatant_ppt->dry_down Proceed to Dry-down load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->dry_down Proceed to Dry-down add_sample Add Sample add_solvent->add_sample filter_plr Filter add_sample->filter_plr filter_plr->dry_down Proceed to Dry-down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_cleanup Cleanup Strategies start Inconsistent/Low Signal for N-Butyrylglycine check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present no_me Matrix Effect Not Significant me_present->no_me No improve_cleanup Improve Sample Cleanup me_present->improve_cleanup Yes check_recovery Evaluate Analyte Recovery no_me->check_recovery spe Implement SPE improve_cleanup->spe plr Use Phospholipid Removal Plates improve_cleanup->plr lle Optimize LLE improve_cleanup->lle optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use SIL-IS spe->use_sil_is plr->use_sil_is lle->use_sil_is optimize_lc->use_sil_is end Accurate & Reproducible Quantification use_sil_is->end

References

Technical Support Center: Optimizing N-Butyrylglycine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-Butyrylglycine-d7 for use as an internal standard (IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard?

A1: The optimal concentration for an internal standard is assay-dependent and should be determined during method development. The goal is to use a concentration that provides a stable and reproducible signal without interfering with the analyte of interest. A common starting point is a concentration that results in a response similar to the analyte at the lower limit of quantification (LLOQ) or the middle of the calibration curve range.

Q2: Why is my this compound internal standard response variable between samples?

A2: Internal standard response variability can arise from several factors.[1][2][3] These include inconsistencies in sample preparation, matrix effects, instrument instability, or errors in the addition of the internal standard solution.[3][4] It is crucial to systematically investigate the cause to ensure data accuracy.

Q3: How can I minimize the matrix effect on my this compound internal standard?

A3: The use of a stable isotopically labeled (SIL) internal standard like this compound is the most effective way to compensate for matrix effects, as it is expected to behave almost identically to the analyte.[4][5] However, significant matrix effects can still cause issues. To minimize these, consider optimizing sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Diluting the sample with a clean matrix can also mitigate these effects.[1]

Q4: What are the acceptance criteria for internal standard response during a run?

A4: While specific criteria can vary between laboratories, a common practice is to set a window for the IS response. For example, the IS response in unknown samples should be within ±50% of the average IS response from the calibration standards and quality control (QC) samples in the same run. Samples falling outside this range may require re-analysis.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response

This guide will help you troubleshoot and resolve issues related to inconsistent this compound internal standard signals across an analytical run.

Table 1: Troubleshooting High Internal Standard Variability

Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Sample Preparation Review sample extraction and reconstitution steps for consistency. Ensure accurate pipetting of the IS working solution.Re-prepare a subset of samples, paying close attention to volumetric accuracy. Use a calibrated pipette.
Matrix Effects Analyze post-extraction spiked samples from different sources (lots) of matrix. Compare the IS response in the matrix to the response in a neat solution.If significant ion suppression or enhancement is observed, optimize the sample cleanup procedure or adjust the chromatographic separation to avoid co-eluting matrix components.
Instrument Instability Monitor the IS response over time in multiple injections of the same sample. Check for trends or sudden changes.Perform instrument maintenance, such as cleaning the ion source or checking for leaks. Ensure the mass spectrometer is properly tuned and calibrated.
Internal Standard Solution Instability Prepare a fresh stock and working solution of this compound. Compare the response of the fresh solution to the old one.If the old solution shows a significantly lower response, it may have degraded. Store IS solutions under appropriate conditions (e.g., refrigerated or frozen) and for a validated period.
Issue 2: Poor Signal-to-Noise Ratio for the Internal Standard

If you are observing a weak signal for this compound, this guide provides steps to improve the signal-to-noise (S/N) ratio.

Table 2: Improving Internal Standard Signal-to-Noise Ratio

Potential Cause Troubleshooting Steps Recommended Action
Suboptimal IS Concentration Prepare and inject a series of dilutions of the this compound working solution.Select a concentration that provides a robust and reproducible signal, typically with an S/N ratio of at least 20:1.
Mass Spectrometer Parameters Optimize the MS parameters for this compound, including cone voltage and collision energy.Perform a compound tuning experiment to determine the optimal precursor and product ions and their corresponding MS settings.
Chromatographic Peak Shape Evaluate the peak shape of the internal standard. Poor peak shape can lead to a lower apparent signal.Adjust the mobile phase composition, gradient, or column chemistry to improve peak symmetry and reduce tailing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing accurate and stable internal standard solutions.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound analytical standard.

    • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed vial.

  • Intermediate Stock Solution (10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Bring the volume to 1 mL with the same solvent used for the stock solution.

    • Vortex to mix thoroughly.

  • Working Solution (e.g., 100 ng/mL):

    • Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.

    • Dilute to the final volume with the appropriate reconstitution solvent for your assay.

    • This working solution is then added to the samples during the preparation process.

Protocol 2: Assessment of Matrix Effects

This protocol describes a method to evaluate the impact of the biological matrix on the ionization of this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) without the internal standard. Spike the this compound working solution into the extracted matrix supernatant.

    • Set C (Pre-Extraction Spike): Spike the this compound working solution into the blank biological matrix before the extraction process.

  • Analyze the Samples:

    • Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_eval Initial Evaluation cluster_matrix Matrix Effect Assessment cluster_opt Final Optimization prep_stock Prepare IS Stock Solution (1 mg/mL) prep_working Prepare IS Working Solutions (Serial Dilutions) prep_stock->prep_working inject_neat Inject Neat Solutions (Assess Signal Intensity) prep_working->inject_neat select_conc Select Preliminary IS Concentration inject_neat->select_conc prep_matrix_samples Prepare Pre- & Post-Extraction Spiked Matrix Samples select_conc->prep_matrix_samples analyze_matrix Analyze and Compare Responses prep_matrix_samples->analyze_matrix eval_matrix_effect Evaluate Ion Suppression/Enhancement analyze_matrix->eval_matrix_effect adjust_conc Adjust IS Concentration if Necessary eval_matrix_effect->adjust_conc validate_is Validate Final IS Concentration (Stability, Reproducibility) adjust_conc->validate_is

Workflow for optimizing internal standard concentration.

troubleshooting_workflow cluster_investigation Initial Checks cluster_hypothesis Hypothesis Testing cluster_resolution Resolution start High IS Variability Observed check_prep Review Sample Preparation Records start->check_prep check_instrument Examine Instrument Performance Logs start->check_instrument test_pipetting Verify Pipette Accuracy check_prep->test_pipetting Inconsistencies found test_matrix Assess Matrix Effects check_prep->test_matrix No obvious errors perform_maintenance Perform Instrument Maintenance check_instrument->perform_maintenance Drift or errors detected reprepare_samples Re-prepare Affected Samples test_pipetting->reprepare_samples Inaccuracy confirmed test_stability Check IS Solution Stability test_matrix->test_stability No significant matrix effect optimize_cleanup Optimize Sample Cleanup test_matrix->optimize_cleanup Significant matrix effect observed prepare_fresh_is Prepare Fresh IS Solution test_stability->prepare_fresh_is Degradation suspected

Decision tree for troubleshooting internal standard variability.

References

Technical Support Center: Troubleshooting Poor Peak Shape for N-Butyrylglycine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the poor peak shape of N-Butyrylglycine in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: My N-Butyrylglycine peak is tailing. What are the most common causes?

Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for polar analytes like N-Butyrylglycine. The primary causes include:

  • Secondary Silanol Interactions: N-Butyrylglycine, a polar compound with a carboxylic acid group, can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] These interactions cause a secondary retention mechanism, leading to a delayed elution for some analyte molecules and resulting in a tailing peak.[1][2]

  • Inappropriate Mobile Phase pH: The mobile phase pH is critical. N-Butyrylglycine has an acidic pKa (predicted to be around 4.06).[3] If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of ionized and non-ionized forms, leading to peak broadening and tailing.[4]

  • Column Overload (Mass Overload): Injecting too much sample mass can saturate the stationary phase, causing tailing.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[7] A void at the column inlet or a partially blocked frit can also disrupt the flow path and lead to tailing.[6][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4][7]

Q2: What should I investigate if my N-Butyrylglycine peak is fronting?

Peak fronting, where the first half of the peak is broader than the latter half, is less common but indicates specific problems:

  • Column Overload (Concentration Overload): Injecting a sample that is too concentrated can lead to peak fronting.[9][10] This is different from mass overload, which typically causes tailing.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the start, resulting in a fronting peak.[10][11] It is always best to dissolve the sample in the initial mobile phase if possible.[8]

  • Poor Sample Solubility: If N-Butyrylglycine is not fully soluble in the mobile phase, it can lead to an uneven distribution on the column and cause fronting.[5]

  • Column Collapse or Poor Packing: Physical degradation of the column bed or improper packing can create channels, leading to distorted peak shapes, including fronting.[11]

Q3: How does mobile phase pH affect the peak shape of N-Butyrylglycine?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like N-Butyrylglycine.[12][13]

  • Analyte Ionization: N-Butyrylglycine is a carboxylic acid. At a pH above its pKa (~4.06), it will be deprotonated (ionized) and more polar, leading to shorter retention times in reversed-phase HPLC.[12] At a pH below its pKa, it will be in its neutral, protonated form, making it less polar and more retained.[12]

  • Suppressing Tailing: To achieve a sharp, symmetrical peak, the analyte should be in a single ionization state. For N-Butyrylglycine, it is recommended to use a mobile phase pH that is at least 1.5 to 2 units below its pKa.[13] A pH in the range of 2.5–3.0 is a good starting point. This suppresses the ionization of the carboxylic acid group and also minimizes secondary interactions with acidic silanol groups on the column, which are a primary cause of tailing.[1]

  • Method Robustness: Operating at a pH far from the analyte's pKa ensures that small, unintentional variations in mobile phase pH do not cause significant shifts in retention time or changes in peak shape.[14]

Q4: Which HPLC column is best for analyzing N-Butyrylglycine and how do I maintain it?

Choosing the right column is crucial for good peak shape.

  • Recommended Column Types:

    • End-Capped C18 Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping chemically treats most of the residual silanol groups, significantly reducing the sites available for secondary interactions that cause tailing.[1]

    • Columns with Low Silanol Activity: Some columns are specifically designed with low silanol activity for improved peak shape with polar or basic compounds.

  • Column Maintenance:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and strongly retained matrix components.[15]

    • Proper Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting analysis. A stable baseline and pressure are indicators of equilibration.

    • Regular Flushing: If you suspect column contamination, flush the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) to remove strongly bound impurities.[7][15]

Q5: Could my sample preparation be causing poor peak shape?

Yes, sample preparation is a critical and often overlooked factor.

  • Sample Solvent: As mentioned, dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion, especially fronting.[11] Best practice is to dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Sample Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.[9][10] If you suspect overloading, dilute the sample by a factor of 10 and re-inject.[10]

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column frit, leading to high backpressure and poor peak shape.[6]

Data & Recommended Conditions

Table 1: Summary of Common Peak Shape Problems and Solutions
Peak Shape IssueCommon Causes for N-ButyrylglycinePrimary Solutions
Peak Tailing 1. Secondary interactions with column silanols.[2] 2. Mobile phase pH too close to analyte pKa (~4.06).[3][4] 3. Mass overload.[5] 4. Column contamination/void.[6]1. Use a modern, end-capped C18 column. 2. Adjust mobile phase pH to 2.5–3.0 using a buffer (e.g., phosphate or formate).[16] 3. Reduce injection volume or sample concentration. 4. Use a guard column; flush or replace the analytical column.
Peak Fronting 1. Concentration overload.[9] 2. Sample solvent is stronger than the mobile phase.[11] 3. Poor sample solubility.[5] 4. Column bed collapse.[11]1. Dilute the sample. 2. Dissolve the sample in the mobile phase. 3. Find a compatible solvent or adjust mobile phase. 4. Replace the column.
Table 2: Recommended Starting HPLC Method Parameters for N-Butyrylglycine
ParameterRecommended ConditionRationale
Column Reversed-Phase C18, End-Capped (e.g., 150 x 4.6 mm, 5 µm)Inert surface minimizes secondary interactions causing tailing.
Mobile Phase Acetonitrile / Water with an acidifierCommon solvents for reversed-phase HPLC.
pH / Buffer pH 2.5–3.0 using Formate or Phosphate buffer (10-20 mM)Suppresses ionization of N-Butyrylglycine (pKa ~4.06) and silanols, ensuring a single retention mechanism and sharp peaks.[12][16]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5–20 µLKeep volume low to prevent band broadening.
Temperature 30–40 °CImproves efficiency and reduces viscosity. Temperature control is key for reproducibility.[17]
Sample Diluent Mobile PhaseEnsures compatibility and prevents peak distortion.[10]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment
  • Prepare Aqueous Buffer: To prepare a 1L, 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in ~950 mL of HPLC-grade water.

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH reaches the target value (e.g., 2.8).

  • Final Volume: Add HPLC-grade water to bring the final volume to exactly 1 L.

  • Filter: Filter the aqueous buffer through a 0.45 µm solvent filter.

  • Mix Mobile Phase: For a 70:30 (Aqueous:Acetonitrile) mobile phase, mix 700 mL of the prepared aqueous buffer with 300 mL of HPLC-grade acetonitrile.

  • Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.[18]

Protocol 2: Sample Diluent Compatibility Test
  • Prepare Stock Solution: Prepare a concentrated stock solution of N-Butyrylglycine in a strong, compatible solvent (e.g., Methanol or DMSO).

  • Dilute in Mobile Phase: Perform a serial dilution of the stock solution using the intended mobile phase as the diluent to reach the target final concentration. Observe for any precipitation.

  • Dilute in Alternative Solvent: If solubility in the mobile phase is poor, repeat the dilution using a slightly weaker solvent than the stock solvent (e.g., 50:50 Methanol:Water).

  • Inject and Compare: Inject both preparations (if soluble). The sample dissolved in the mobile phase should provide the best peak shape. If an alternative solvent must be used, keep the injection volume as small as possible to minimize its effect.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues for N-Butyrylglycine.

G cluster_start cluster_diagnosis cluster_tailing_path cluster_fronting_path cluster_solutions start Observe Poor Peak Shape for N-Butyrylglycine tailing Peak Tailing? start->tailing Asymmetry check fronting Peak Fronting? tailing->fronting No t_check_ph 1. Check Mobile Phase pH Is it 1.5-2 units below pKa (~4.06)? tailing->t_check_ph Yes f_check_solvent 1. Check Sample Solvent Is it stronger than mobile phase? fronting->f_check_solvent Yes t_check_column 2. Check Column Is it end-capped? Is it old or contaminated? t_check_ph->t_check_column Yes solution_ph Adjust pH to 2.5-3.0 with buffer t_check_ph->solution_ph No t_check_conc 3. Check Sample Mass Is it overloaded? t_check_column->t_check_conc Yes, good solution_column Use end-capped column Flush or replace t_check_column->solution_column No/Yes, old t_check_system 4. Check System Any extra-column volume? t_check_conc->t_check_system No solution_conc Dilute sample / Reduce volume t_check_conc->solution_conc Yes solution_system Use shorter/narrower tubing t_check_system->solution_system Yes solution_good_peak Symmetrical Peak Achieved t_check_system->solution_good_peak No f_check_conc 2. Check Sample Concentration Is it too high? f_check_solvent->f_check_conc No solution_solvent Dissolve sample in mobile phase f_check_solvent->solution_solvent Yes f_check_column 3. Check Column Is there a void or collapse? f_check_conc->f_check_column No f_check_conc->solution_conc Yes f_check_column->solution_column Yes f_check_column->solution_good_peak No solution_ph->solution_good_peak solution_column->solution_good_peak solution_conc->solution_good_peak solution_system->solution_good_peak solution_solvent->solution_good_peak

Caption: Troubleshooting workflow for poor HPLC peak shape of N-Butyrylglycine.

References

Technical Support Center: Analysis of N-Butyrylglycine by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Butyrylglycine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for N-Butyrylglycine analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the ESI source.[1] This leads to a decreased signal intensity for N-Butyrylglycine, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] N-Butyrylglycine, as a small polar molecule, can be particularly susceptible to ion suppression when analyzed in complex biological matrices like plasma or urine, which contain high concentrations of salts, proteins, and lipids.[1]

Q2: What are the common signs of ion suppression in my N-Butyrylglycine analysis?

A2: Common indicators of ion suppression include:

  • Poor reproducibility of quality control (QC) samples.

  • Non-linear calibration curves, especially at lower concentrations.

  • Reduced sensitivity and higher limits of detection (LOD) and quantification (LOQ).

  • Inconsistent results when analyzing different batches of the same biological matrix.

Q3: How can I confirm that ion suppression is affecting my results?

A3: A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a standard solution of N-Butyrylglycine at a constant rate into the mobile phase after the analytical column and before the MS source. A stable signal baseline will be observed. You then inject a blank, extracted sample matrix. Any dip in the baseline signal corresponds to a region of ion suppression in your chromatogram.

Troubleshooting Guide

Below are common issues encountered during the analysis of N-Butyrylglycine and potential solutions to minimize ion suppression.

Issue 1: Low signal intensity and poor sensitivity for N-Butyrylglycine.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: The goal is to remove interfering matrix components while retaining N-Butyrylglycine.

      • For Plasma: Protein precipitation is a common first step. However, this method may not effectively remove phospholipids, which are major contributors to ion suppression. Consider a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner samples.[3]

      • For Urine: A simple "dilute-and-shoot" approach may be sufficient, but if ion suppression is still observed, an SPE cleanup is recommended.[4]

    • Chromatographic Separation: Improve the separation of N-Butyrylglycine from co-eluting matrix components.

      • Adjust the gradient profile of your liquid chromatography (LC) method to better resolve the analyte from interfering peaks.

      • Consider using a different column chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can be effective for retaining and separating polar compounds like N-Butyrylglycine.

    • Reduce Sample Injection Volume: Injecting a smaller volume of your sample can reduce the total amount of matrix components entering the MS source.[5] However, this may also decrease the signal of your analyte, so a balance must be found.

Issue 2: Poor reproducibility and accuracy in quantitative analysis.

  • Possible Cause: Variable ion suppression across different samples.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4] A SIL-IS, such as N-Butyrylglycine-d7, will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Issue 3: Inconsistent peak shapes (tailing or fronting).

  • Possible Cause: Interactions with residual matrix components on the analytical column or inappropriate mobile phase conditions.

  • Solutions:

    • Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components.

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the pKa of N-Butyrylglycine to maintain a consistent ionization state and good peak shape.

Experimental Protocols

Protocol 1: Sample Preparation for N-Butyrylglycine in Human Plasma [4]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for N-Butyrylglycine in Human Urine [4]

  • Thaw urine samples at room temperature.

  • Centrifuge at 4,000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in 50% methanol/water.

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of N-acylglycines, including N-Butyrylglycine.[4]

ParameterTypical Value
Linearity Range0.1 to 100 µM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Inter- and Intra-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (for Plasma) start->protein_precipitation Plasma dilution Dilution (for Urine) start->dilution Urine centrifugation Centrifugation protein_precipitation->centrifugation dilution->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection ESI-MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing result Quantitative Result data_processing->result

Caption: Experimental workflow for N-Butyrylglycine analysis.

troubleshooting_logic cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes start Poor Signal or Reproducibility? optimize_sample_prep Optimize Sample Prep (SPE or LLE) start->optimize_sample_prep Yes improve_chromatography Improve LC Separation start->improve_chromatography Yes use_is Use Stable Isotope Internal Standard start->use_is Yes reduced_suppression Reduced Ion Suppression optimize_sample_prep->reduced_suppression better_separation Better Peak Resolution improve_chromatography->better_separation improved_quant Improved Accuracy and Precision use_is->improved_quant

Caption: Troubleshooting logic for ion suppression issues.

References

Addressing carryover of N-Butyrylglycine-d7 in autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the carryover of N-Butyrylglycine-d7 in autosamplers during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

A1: this compound is the deuterated form of N-Butyrylglycine, an acylglycine. Acylglycines are metabolites of fatty acids and can be considered "sticky" compounds in analytical systems. Their chemical properties, including the potential for hydrogen bonding and hydrophobic interactions, can lead to adsorption onto surfaces within the autosampler and fluidics path, causing carryover.[1][2]

Q2: What is autosampler carryover and how does it affect my results?

A2: Autosampler carryover is the appearance of an analyte in a blank or subsequent sample injection that originates from a preceding injection, typically one of a higher concentration.[3] This contamination can lead to inaccurate quantification, false positives, and compromised data integrity, which is particularly critical in regulated environments and for low-level analyte detection.[3][4]

Q3: How can I identify if I have a carryover problem?

A3: A common method to identify carryover is to inject a blank solvent immediately following a high-concentration sample of this compound.[3] The presence of a peak at the retention time of your analyte in the blank chromatogram is a strong indicator of carryover. A series of blank injections should show a decreasing peak area if it is a classic carryover issue.[4]

Q4: What are the primary sources of carryover in an LC-MS system?

A4: The most common sources of carryover are the autosampler components, including the needle, injection valve, rotor seal, and sample loop.[5] Other potential sources include contaminated wash solvents, septa, vials, and even the analytical column itself if not properly regenerated between runs.[1]

Troubleshooting Guide

Issue: Persistent carryover of this compound is observed in blank injections.

This guide provides a systematic approach to diagnosing and mitigating the carryover of this compound.

Step 1: Quantify the Carryover

  • Protocol: Inject a high concentration standard of this compound, followed by at least three blank injections.

  • Calculation: Calculate the percent carryover using the following formula:

    • % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100

  • Acceptance Criteria: Typically, carryover should be below 0.1%, and for sensitive assays, it should not be more than 20% of the lower limit of quantitation (LLOQ).[4]

Step 2: Optimize the Wash Method

The composition of the autosampler wash solvent is critical for effectively removing residual this compound. A systematic evaluation of different wash solutions is recommended.

Experimental Protocol: Wash Solvent Optimization

  • Prepare a High Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration curve.

  • Prepare Wash Solutions: Prepare a series of wash solutions with varying compositions (see Table 1).

  • Injection Sequence: For each wash solution, perform the following injection sequence:

    • Blank Injection (to ensure a clean system)

    • High Concentration Standard Injection

    • Blank Injection

  • Data Analysis: Calculate the percent carryover for each wash solution.

Table 1: Comparison of Wash Solutions for this compound Carryover Reduction (Hypothetical Data)

Wash Solution CompositionAverage % CarryoverObservations
100% Water1.2%Ineffective at removing the analyte.
100% Acetonitrile0.5%Moderate improvement over water.
100% Methanol0.3%Better than Acetonitrile alone.
50:50 Acetonitrile:Water0.2%A common starting point, showing good results.[6]
50:50 Methanol:Water0.1%More effective than the acetonitrile mixture.
90:10 Isopropanol:Water0.05%Isopropanol is a stronger organic solvent and can be very effective.
50:50 Methanol:Water + 0.1% Formic Acid0.08%The addition of acid can help with acidic compounds but may not be optimal for N-Butyrylglycine.
50:50 Methanol:Water + 0.1% Ammonium Hydroxide0.02%The basic additive can significantly improve the removal of acidic analytes like N-Butyrylglycine.

Note: This data is for illustrative purposes to demonstrate the relative effectiveness of different wash solutions based on general chromatographic principles.

Step 3: Investigate Hardware Components

If optimizing the wash solution does not resolve the issue, investigate the hardware components of your LC-MS system.

Troubleshooting Workflow

G start Persistent Carryover Detected wash Optimize Wash Solution & Method start->wash hardware Investigate Hardware wash->hardware Carryover Persists resolved Issue Resolved wash->resolved Carryover Eliminated valve Check Injection Valve & Rotor Seal hardware->valve needle Inspect Needle & Seat hardware->needle tubing Examine Tubing & Connections hardware->tubing column Isolate the Column hardware->column valve->resolved Replace/Clean needle->resolved Replace/Clean tubing->resolved Replace/Clean column->resolved Replace/Clean

Caption: A logical workflow for troubleshooting autosampler carryover.

Experimental Protocol: Isolating the Source of Carryover

  • Systematic Component Removal:

    • Bypass the Column: Replace the analytical column with a union and inject a high concentration standard followed by a blank. If carryover is eliminated, the column is the source.

    • Inspect the Injection Valve: Disassemble and inspect the injection valve and rotor seal for scratches or wear. Worn seals are a common cause of carryover.[4]

    • Examine the Needle and Seat: Inspect the autosampler needle for any visible deposits and the needle seat for damage.

  • Hardware Material Considerations:

    • For highly adsorptive compounds, consider using autosampler components made of inert materials like PEEK or Tefzel where possible.

Step 4: Refine the Analytical Method

In addition to hardware and wash solutions, the analytical method itself can be optimized to reduce carryover.

  • Injection Mode: For some systems, switching from a partial loop injection to a full loop injection can provide a more thorough flush of the sample path.[5]

  • Injection Volume: Reducing the injection volume can sometimes mitigate carryover, although this may not be an option for assays requiring high sensitivity.

  • Sample Order: If possible, run samples in order of increasing concentration. When a low concentration sample must follow a high one, inserting a blank injection in between can be an effective strategy.[3]

Signaling Pathway of Carryover Mitigation

The following diagram illustrates the interplay of factors contributing to and mitigating autosampler carryover.

G cluster_causes Causes of Carryover cluster_solutions Mitigation Strategies adsorption Analyte Adsorption wash_opt Wash Optimization adsorption->wash_opt Counteracted by carryover This compound Carryover adsorption->carryover dead_volume Dead Volumes hw_maint Hardware Maintenance dead_volume->hw_maint Addressed by dead_volume->carryover worn_parts Worn Components worn_parts->hw_maint Addressed by worn_parts->carryover method_dev Method Development wash_opt->method_dev wash_opt->carryover hw_maint->method_dev hw_maint->carryover method_dev->carryover

Caption: Factors influencing and mitigating this compound carryover.

References

Improving recovery of N-Butyrylglycine from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Butyrylglycine from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is N-Butyrylglycine and why is its accurate quantification important?

N-Butyrylglycine is an acylglycine, a metabolite formed from the conjugation of butyric acid (a short-chain fatty acid) and glycine.[1][2] Acylglycines are typically minor metabolites of fatty acids.[2] However, their levels can be significantly elevated in certain inborn errors of metabolism, such as disorders related to mitochondrial fatty acid beta-oxidation.[1][2] Therefore, the accurate and reliable quantification of N-Butyrylglycine in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of these metabolic disorders.[3]

Q2: Which analytical technique is most suitable for the quantification of N-Butyrylglycine?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying N-Butyrylglycine.[3] This method offers high sensitivity, specificity, and throughput, which are essential for analyzing complex biological matrices.[3]

Q3: Why is an internal standard crucial for accurate quantification?

The use of a stable isotope-labeled internal standard is essential to correct for variations in sample processing, matrix effects, and instrument response.[3] These factors can significantly impact the accuracy and precision of the quantification. An ideal internal standard for N-Butyrylglycine would be a deuterated form of the molecule.

Q4: How should biological samples be stored to ensure the stability of N-Butyrylglycine?

To ensure the stability of metabolites like N-Butyrylglycine, biological samples should be processed promptly. If immediate analysis is not possible, samples should be stored at low temperatures, such as -80°C, to minimize degradation.[4] Factors that can affect the stability of analytes in biological matrices include temperature, pH, light exposure, and enzymatic degradation.[5] Repeated freeze-thaw cycles should also be avoided as they can lead to analyte degradation.[4][6]

Troubleshooting Guide

Low Recovery of N-Butyrylglycine

Low recovery is a common issue that can arise from several factors during sample preparation and analysis. This guide provides a systematic approach to troubleshooting this problem.

Problem: Consistently low or no signal for N-Butyrylglycine.

dot

References

Technical Support Center: N-Butyrylglycine Solid-Phase Extraction (SPE) Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of different Solid-Phase Extraction (SPE) cartridges for the cleanup of N-Butyrylglycine. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge for N-Butyrylglycine cleanup?

A1: The optimal SPE cartridge for N-Butyrylglycine, an acylglycine, typically depends on the sample matrix and the desired outcome of the cleanup. N-Butyrylglycine is a polar molecule and can carry a negative charge at appropriate pH levels. For this reason, anion exchange SPE cartridges are often effective for its extraction from biological fluids like urine. However, other types of cartridges, such as reversed-phase (e.g., C18) or mixed-mode cartridges, can also be employed, particularly if the goal is to remove specific types of interferences.

Q2: Why is my recovery of N-Butyrylglycine low?

A2: Low recovery is a frequent issue in SPE and can stem from several factors.[1][2] The most common causes include an incorrect choice of sorbent for your analyte, an elution solvent that is too weak to remove the analyte from the sorbent, or an inappropriate pH that affects the analyte's charge state and its interaction with the sorbent.[1][3] It is also possible that the analyte is being lost during the sample loading or washing steps.[4]

Q3: How can I improve the reproducibility of my N-Butyrylglycine SPE cleanup?

A3: Poor reproducibility can be caused by inconsistencies in the SPE procedure.[2][5] Common culprits include allowing the cartridge bed to dry out before sample loading, inconsistent flow rates during sample application, or overloading the cartridge.[1] Ensuring consistent sample pre-treatment and following a standardized protocol for every sample are crucial for achieving reproducible results.[4]

Q4: My final sample extract is not clean enough for analysis. What can I do?

A4: Insufficient cleanup suggests that the chosen SPE protocol is not effectively removing matrix interferences.[5] To address this, you could consider modifying the wash steps by using a stronger wash solvent that does not elute your analyte.[5][6] Alternatively, you might need to switch to a different type of SPE sorbent that offers better selectivity for N-Butyrylglycine or employs a different retention mechanism to better separate it from the interfering compounds.[5]

Troubleshooting Guides

Guide 1: Low Analyte Recovery
Symptom Possible Cause Suggested Solution
Low or no N-Butyrylglycine detected in the final eluate. 1. Incorrect Sorbent Choice: The sorbent chemistry does not adequately retain N-Butyrylglycine. For instance, using a reversed-phase cartridge for a highly polar analyte without proper sample modification.[1]Action: Given that N-Butyrylglycine is polar, consider using a polar-functionalized sorbent or an ion-exchange sorbent. Anion exchange is a good starting point.
2. Inappropriate Elution Solvent: The elution solvent is not strong enough to desorb the analyte from the sorbent.[1][3]Action: Increase the strength of the elution solvent. For ion-exchange, this may involve changing the pH or increasing the ionic strength. For reversed-phase, increasing the percentage of organic solvent can help.
3. Analyte Breakthrough: N-Butyrylglycine is not retained during the sample loading step and is found in the load fraction.[5]Action: Ensure the sample loading conditions (e.g., pH, solvent composition) are optimal for analyte retention. You may need to adjust the sample pH to ensure N-Butyrylglycine is in a charged state for ion-exchange SPE.
4. Partial Elution during Wash: The wash solvent is too strong and is prematurely eluting the analyte.[5]Action: Use a weaker wash solvent. Test the wash fraction to confirm if the analyte is being lost at this stage.
Guide 2: Poor Reproducibility
Symptom Possible Cause Suggested Solution
High variability in N-Butyrylglycine recovery across different samples. 1. Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect the interaction time between the analyte and the sorbent.[1]Action: Use a vacuum manifold or a positive pressure processor to maintain a consistent and controlled flow rate for all samples.
2. Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, analyte retention can be compromised.[1]Action: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the cartridge sit for an extended period before loading the sample.
3. Sample Overloading: The amount of analyte or other matrix components in the sample exceeds the binding capacity of the SPE sorbent.[4]Action: Reduce the sample volume or dilute the sample before loading. Alternatively, use an SPE cartridge with a larger sorbent mass.
Guide 3: Insufficient Sample Cleanup (High Matrix Effects)
Symptom Possible Cause Suggested Solution
Interfering peaks observed in the chromatogram, or significant ion suppression/enhancement in mass spectrometry analysis. 1. Inadequate Wash Step: The wash solvent is not effectively removing co-extracted matrix components.[5]Action: Optimize the wash step by using a stronger solvent that does not elute N-Butyrylglycine. You can try different solvent compositions or pH values.
2. Wrong Purification Strategy: The chosen SPE method retains both the analyte and the interferences.Action: Consider an alternative SPE strategy. For example, instead of retaining the analyte, use a sorbent that strongly retains the interferences and allows N-Butyrylglycine to pass through in the load or wash fraction (pass-through cleanup).[7][8]
3. Sorbent Selectivity is not Optimal: The chosen sorbent does not provide sufficient selectivity to separate the analyte from matrix interferences.[5]Action: Experiment with a different type of SPE sorbent. If you are using a reversed-phase mechanism, try an ion-exchange or a mixed-mode cartridge which provides a different retention mechanism.

Data Presentation

The following table presents hypothetical comparative data for the cleanup of N-Butyrylglycine from a urine matrix using three different types of SPE cartridges. This data is for illustrative purposes to guide cartridge selection and method development.

SPE Cartridge Type Sorbent Chemistry Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Anion Exchange Quaternary Amine92-154
Reversed-Phase C1875-459
Mixed-Mode Cation Exchange C8 + Strong Cation Exchanger68-3011
  • Analyte Recovery (%): The percentage of N-Butyrylglycine recovered after the entire SPE process.

  • Matrix Effect (%): A measure of ion suppression or enhancement caused by co-eluting matrix components. A value closer to zero is better.

  • Relative Standard Deviation (RSD, %): An indicator of the reproducibility of the method. A lower value indicates better reproducibility.

Experimental Protocols

General SPE Protocol for N-Butyrylglycine Cleanup

This is a generalized protocol that should be optimized for your specific application and the chosen SPE cartridge.

  • Conditioning:

    • Pass 1-2 cartridge volumes of an appropriate organic solvent (e.g., methanol) through the cartridge to wet the sorbent.[6] This ensures consistent interaction with the sample.

  • Equilibration:

    • Flush the cartridge with 1-2 volumes of a solution that is similar in composition to the sample matrix (e.g., water or a specific buffer).[6] This step prepares the sorbent for optimal analyte retention. For ion-exchange SPE, this step is critical to set the correct pH.

  • Sample Loading:

    • Pre-treat the sample as necessary (e.g., adjust pH, dilute).

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[9]

  • Washing:

    • Wash the cartridge with a solvent designed to remove interferences while leaving the analyte bound to the sorbent.[6] This step may need to be optimized to achieve the desired level of cleanup without losing the analyte.

  • Elution:

    • Elute the N-Butyrylglycine from the cartridge using a small volume of a strong solvent.[6] The choice of elution solvent will depend on the sorbent chemistry and the analyte properties. For anion exchange, this may be a solvent with a high salt concentration or a low pH.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).[6]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Pretreatment Sample Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreatment Loading 3. Sample Loading Pretreatment->Loading Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Water/Buffer) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Analyte) Washing->Elution PostElution Post-Elution (Evaporation & Reconstitution) Elution->PostElution Analysis LC-MS/MS Analysis PostElution->Analysis

Caption: General experimental workflow for N-Butyrylglycine cleanup using Solid-Phase Extraction.

Troubleshooting_Tree Start Problem Encountered (e.g., Low Recovery) CheckSorbent Is the sorbent chemistry appropriate for N-Butyrylglycine? Start->CheckSorbent CheckElution Is the elution solvent strong enough? Start->CheckElution CheckWash Is the analyte lost during the wash step? Start->CheckWash Sol_Sorbent Solution: Consider Anion Exchange or a more polar sorbent. CheckSorbent->Sol_Sorbent No FurtherInvest Further Investigation Needed (e.g., check flow rate, sample loading) CheckSorbent->FurtherInvest Yes Sol_Elution Solution: Increase solvent strength, adjust pH, or increase volume. CheckElution->Sol_Elution No CheckElution->FurtherInvest Yes Sol_Wash Solution: Use a weaker wash solvent. CheckWash->Sol_Wash Yes CheckWash->FurtherInvest No

Caption: A decision tree for troubleshooting low recovery of N-Butyrylglycine in SPE.

References

Technical Support Center: LC Gradient Optimization for Acylglycine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient separation of acylglycine isomers.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges encountered during the separation of acylglycine isomers, offering potential causes and actionable solutions.

Q1: Why are my acylglycine isomers co-eluting or showing poor resolution?

Possible Cause 1: Suboptimal Stationary Phase Chemistry Standard C18 columns primarily separate based on hydrophobicity. Isomers with very similar hydrophobic characteristics may not resolve well on this type of stationary phase.

Solution:

  • Change Column Chemistry: Employ a column with alternative selectivity mechanisms. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer π-π interactions, which are effective for separating aromatic compounds and positional isomers.[1][2][3][4][5] For more polar acylglycines, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal separation mechanism to reversed-phase and can be highly effective.[6][7][8][9]

  • Consider Shorter Alkyl Chains: C8 columns are less hydrophobic than C18 columns and can sometimes offer better selectivity for isomers due to a greater influence of secondary interactions with residual silanols.

Possible Cause 2: Inappropriate Mobile Phase Composition The choice of organic modifier and the pH of the aqueous phase can significantly impact selectivity.

Solution:

  • Switch Organic Modifier: If using acetonitrile, try methanol, or a combination of both. Methanol and acetonitrile have different solvent properties and can alter elution order and improve resolution.[10][11]

  • Optimize Mobile Phase pH: The ionization state of acylglycines, which contain a carboxylic acid group, is dependent on the mobile phase pH.[12] Adjusting the pH can alter the hydrophobicity and interaction with the stationary phase, thus improving separation.[13][14] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[12][15]

  • Introduce Mobile Phase Additives: Small concentrations of acids, such as formic acid or acetic acid (typically 0.1%), are commonly used to improve peak shape and control ionization in reversed-phase chromatography.[11][16][17]

Possible Cause 3: Gradient Profile is Too Steep A steep gradient causes analytes to move through the column too quickly, not allowing for sufficient interaction with the stationary phase for effective separation.

Solution:

  • Decrease the Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) increases the opportunity for isomers to interact differently with the stationary phase, thereby improving resolution.[18][19]

Q2: My peaks are broad, tailing, or splitting. What can I do?

Possible Cause 1: Secondary Interactions with Stationary Phase Residual silanol groups on the silica backbone of the column can interact with the carboxylic acid moiety of acylglycines, leading to peak tailing.

Solution:

  • Lower Mobile Phase pH: Adding an acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups and the carboxyl group of the acylglycines, minimizing these secondary interactions.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which generally results in better peak shapes for acidic and basic compounds.

Possible Cause 2: Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting and fronting.[20][21]

Solution:

  • Match Sample Solvent to Initial Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase.[20]

Possible Cause 3: Column Overload Injecting too much sample can saturate the stationary phase, leading to broad and fronting peaks.[20][22]

Solution:

  • Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to ensure the mass of analyte on the column does not exceed its capacity.[20]

Q3: I'm observing fluctuating or drifting retention times. What is the cause?

Possible Cause 1: Insufficient Column Equilibration This is a common issue in gradient elution. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will not be reproducible.[11][20]

Solution:

  • Increase Equilibration Time: Ensure the post-run equilibration time is sufficient. A general rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.[11][20]

Possible Cause 2: Mobile Phase Issues Changes in mobile phase composition due to evaporation of the more volatile organic component or improper mixing can lead to retention time shifts.

Solution:

  • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent bottles capped to prevent evaporation.[20] Ensure thorough mixing before use.

Possible Cause 3: Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity, leading to shifts in retention time.

Solution:

  • Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature, leading to more stable and reproducible retention times.[20]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a gradient method for acylglycine isomers? A good starting point is to run a broad "scouting" gradient, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) over 20-30 minutes.[18] This will help determine the approximate organic solvent percentage at which your isomers elute. You can then develop a shallower, more focused gradient around that range to optimize the separation.[18]

Q2: Should I use a C18 or a Phenyl-Hexyl column for my acylglycine isomers? The choice depends on the specific isomers. A C18 column is a good first choice for general reversed-phase separations. However, if you are struggling to resolve isomers, a Phenyl-Hexyl column can provide alternative selectivity due to its ability to engage in π-π interactions, which can be beneficial for isomers with different spatial arrangements or those containing aromatic moieties.[3][4][5]

Q3: How does flow rate affect the separation of isomers? Lowering the flow rate generally increases the efficiency of the separation and can lead to better resolution, as it allows more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time. The optimal flow rate is a balance between resolution and run time.[6]

Q4: When should I consider using HILIC instead of reversed-phase? HILIC is an excellent alternative for very polar acylglycines that are poorly retained on reversed-phase columns, even with 100% aqueous mobile phase.[6][7] HILIC operates with a high percentage of organic solvent, which can also provide enhanced sensitivity when using mass spectrometry (MS) detection due to more efficient desolvation in the ion source.[8][18]

Data Presentation

The following tables provide representative data on how different chromatographic parameters can influence the separation of key acylglycine isomer pairs, such as those found in clinical diagnostics for inborn errors of metabolism.[16]

Table 1: Comparison of Stationary Phases for C4-Acylglycine Isomer Separation

ParameterC18 ColumnPhenyl-Hexyl Column
Isomers n-Butyrylglycine / Isobutyrylglycinen-Butyrylglycine / Isobutyrylglycine
Retention Time (t_R) - Peak 1 (min) 8.29.5
Retention Time (t_R) - Peak 2 (min) 8.510.1
Resolution (R_s) 1.21.8
Conditions: Representative data based on a shallow gradient of 10-40% Acetonitrile with 0.1% Formic Acid over 15 minutes.

Table 2: Impact of Gradient Slope on Resolution of C5-Acylglycine Isomers

Gradient Slope (%B/min)Retention Time (t_R) - Isovalerylglycine (min)Retention Time (t_R) - 2-Methylbutyrylglycine (min)Resolution (R_s)
5.0 (Steep) 10.110.41.1
2.0 (Shallow) 14.515.11.9
Conditions: Representative data on a C18 column with Acetonitrile/Water + 0.1% Formic Acid.

Table 3: Effect of Mobile Phase pH on Retention of an Acylglycine

Mobile Phase pHRetention Factor (k')Peak Shape
2.7 (below pKa) 5.8Symmetrical
4.7 (near pKa) 3.2Tailing
6.7 (above pKa) 1.5Tailing
Conditions: Representative data for a medium-chain acylglycine on a C18 column under isocratic conditions.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Method for Acylglycine Isomer Screening

  • HPLC System: Standard UHPLC or HPLC system with a quaternary pump, autosampler, column oven, and UV or MS detector.

  • Column: Phenyl-Hexyl Column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 45% B

    • 20-22 min: Linear gradient from 45% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-25.1 min: Return to 5% B

    • 25.1-30 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Detection: MS/MS with electrospray ionization (ESI) in positive or negative mode, depending on the specific acylglycines.

Protocol 2: HILIC Method for Polar Short-Chain Acylglycine Isomers

  • HPLC System: As described in Protocol 1.

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 95% B

    • 12.1-18 min: Re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1-3 µL.

  • Detection: MS/MS with ESI.

Visualizations

Workflow_LC_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization start Define Isomers of Interest scout Run Broad 'Scouting' Gradient (e.g., 5-95% B over 20 min) start->scout eval_scout Evaluate Retention & Co-elution scout->eval_scout opt_gradient Optimize Gradient Slope (Shallow vs. Steep) eval_scout->opt_gradient Co-elution Observed opt_flow Optimize Flow Rate & Temperature eval_scout->opt_flow Good Initial Separation eval_res Resolution > 1.5? opt_gradient->eval_res opt_mp Optimize Mobile Phase (pH, Organic Modifier) opt_mp->eval_res opt_col Change Column Chemistry (C18 -> Phenyl -> HILIC) opt_col->eval_res eval_res->opt_mp No eval_res->opt_col No eval_res->opt_flow Yes validate Method Validation opt_flow->validate

Caption: Experimental workflow for LC gradient optimization.

Troubleshooting_Logic start Problem: Co-eluting Acylglycine Isomers q1 Is the gradient slope shallow enough? start->q1 a1_yes Action: Decrease gradient slope (e.g., from 5%/min to 2%/min) q1->a1_yes No q2 Have you tried a different organic modifier? q1->q2 Yes a1_yes->q2 a2_yes Action: Switch from ACN to MeOH or use a combination q2->a2_yes No q3 Is the mobile phase pH optimized? q2->q3 Yes a2_yes->q3 a3_yes Action: Adjust pH to be >2 units away from analyte pKa q3->a3_yes No q4 Have you tried an alternative stationary phase? q3->q4 Yes a3_yes->q4 a4_yes Action: Switch from C18 to Phenyl-Hexyl or HILIC column q4->a4_yes No resolved Isomers Resolved q4->resolved Yes a4_yes->resolved

Caption: Logical troubleshooting flow for co-eluting isomers.

References

Dealing with in-source fragmentation of N-Butyrylglycine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyrylglycine-d7. The following information is intended to help you address specific issues, particularly in-source fragmentation, that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of N-Butyrylglycine, which is an acylglycine. Acylglycines are metabolites of fatty acids.[1] In clinical and research settings, this compound is commonly used as an internal standard for the quantitative analysis of the endogenous (non-labeled) N-Butyrylglycine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] The deuterium labeling allows it to be differentiated from the unlabeled analyte by its mass while having nearly identical chemical and physical properties.

Q2: What is in-source fragmentation and why is it a problem?

In-source fragmentation is the breakdown of an analyte's ions within the ion source of a mass spectrometer before they enter the mass analyzer.[4] This phenomenon is typically caused by high voltages in the ion source (such as the cone or declustering potential) or elevated source temperatures, which impart enough energy to the ions to cause them to fragment.[4]

This can be problematic for several reasons:

  • Reduced Precursor Ion Signal: The intensity of the intended precursor ion (the intact molecule) is diminished, which can negatively impact the sensitivity of the analysis.

  • Inaccurate Quantification: If the fragmentation is not consistent between samples and standards, it can lead to inaccurate and unreliable quantitative results.

  • Misinterpretation of Spectra: The presence of fragment ions in the primary mass spectrum can complicate data interpretation and potentially lead to misidentification of compounds.

Q3: I am observing a lower-than-expected signal for my this compound internal standard. Could this be due to in-source fragmentation?

Yes, a diminished signal for your deuterated internal standard is a common symptom of in-source fragmentation. If the conditions in your ion source are too harsh, a significant portion of the this compound ions may be fragmenting before they are detected as the intact precursor ion. It is also important to investigate other potential causes for low signal, such as ion suppression from the sample matrix or issues with sample preparation.

Q4: What are the expected precursor and product ions for this compound?

Based on the known fragmentation of the non-deuterated N-Butyrylglycine, we can predict the likely multiple reaction monitoring (MRM) transitions for this compound. The non-deuterated form typically shows a precursor ion of m/z 146.1 and a common product ion of m/z 76.1. Given the addition of seven deuterium atoms, the expected precursor and product ions for this compound are as follows:

CompoundPrecursor Ion (m/z)Predicted Product Ion (m/z)Notes
N-Butyrylglycine146.176.1[M+H]+, fragmentation of the butyryl group.
This compound 153.1 76.1 [M+H]+, the glycine fragment remains unchanged.

Note: These values are based on the most common fragmentation pathway. It is always recommended to confirm these transitions empirically on your specific instrument.

Troubleshooting Guide: In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

dot

Caption: Troubleshooting workflow for in-source fragmentation.

Step 1: Confirm the Presence of In-Source Fragmentation

  • Action: Infuse a solution of this compound directly into the mass spectrometer and acquire a full scan (MS1) spectrum.

  • Expected Result: In the absence of significant in-source fragmentation, the primary ion observed should be the protonated molecule [M+H]+ at approximately m/z 153.1.

  • Indication of a Problem: If you observe significant peaks at lower m/z values, particularly around m/z 76.1 (the glycine fragment), this is a strong indicator of in-source fragmentation.

Step 2: Optimize Ion Source Voltages

  • Action: Systematically reduce the cone voltage or declustering potential. These parameters have a direct impact on the energy imparted to the ions in the source.[4]

  • Procedure:

    • Begin with the current setting and gradually decrease the voltage in small increments.

    • At each step, monitor the intensity of the precursor ion (m/z 153.1) and the key fragment ion (m/z 76.1).

    • Identify the voltage setting that maximizes the precursor ion intensity while minimizing the fragment ion intensity.

Step 3: Optimize Ion Source Temperature

  • Action: Evaluate and adjust the ion source temperature. Higher temperatures can contribute to the thermal degradation and fragmentation of analytes.[4]

  • Procedure:

    • If the source temperature is high, try reducing it in increments of 25-50°C.

    • Monitor the signal intensity of the precursor ion. Be aware that excessively low temperatures can lead to inefficient desolvation and a decrease in overall signal. Find a balance that maintains good sensitivity while reducing fragmentation.

Step 4: Clean the Ion Source

  • Action: A dirty ion source can lead to unstable ionization and contribute to fragmentation.

  • Procedure:

    • Follow the manufacturer's instructions to clean the components of your ion source, such as the sample cone, capillary, and lenses.

    • After cleaning, re-infuse the this compound standard to assess if the fragmentation has been reduced.

Experimental Protocols

Recommended LC-MS/MS Method for N-Butyrylglycine Analysis

This protocol provides a general starting point for the analysis of N-Butyrylglycine using this compound as an internal standard. Optimization will be required for your specific instrumentation and sample matrix.

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing this compound at the desired concentration.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for this analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

  • Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters (to be optimized to minimize in-source fragmentation):

    • Capillary Voltage: ~3.0-4.0 kV

    • Cone/Declustering Potential: Start with a low value and optimize as described in the troubleshooting guide.

    • Source Temperature: ~120-150°C

    • Desolvation Temperature: ~350-450°C

    • Gas Flows: Optimize for your instrument.

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine146.176.1Optimize (start around 15-20 eV)
This compound 153.1 76.1 Optimize (start around 15-20 eV)

Visualizations

dot

FragmentationPathway Parent This compound [M+H]+ m/z 153.1 Fragment Glycine Fragment [C2H4NO2]+ m/z 76.1 Parent->Fragment CID/In-Source Fragmentation NeutralLoss Neutral Loss (Deuterated Butene) C4D7H Parent->NeutralLoss

Caption: Proposed fragmentation of this compound.

dot

ExperimentalWorkflow A Sample Collection (e.g., Plasma) B Protein Precipitation with Acetonitrile & This compound (IS) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: General experimental workflow for analysis.

References

Enhancing sensitivity for low levels of N-Butyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Butyrylglycine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes for the sensitive detection of N-Butyrylglycine and other short-chain acylglycines.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of N-Butyrylglycine?

A1: The most sensitive and specific methods for quantifying low levels of N-Butyrylglycine are based on mass spectrometry (MS).[1][2] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used and highly sensitive technique.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly when coupled with specific derivatization techniques.[2]

Q2: Why is derivatization recommended for N-Butyrylglycine analysis?

A2: Derivatization is a chemical modification of the analyte that can significantly enhance detection sensitivity.[] For N-Butyrylglycine, which may have poor ionization efficiency or chromatographic retention, derivatization can introduce a chemical group that improves these properties.[5][6] This leads to a stronger signal in the mass spectrometer and a lower limit of quantification.[5]

Q3: What are some common derivatization reagents for acylglycines?

A3: Several derivatization reagents have been successfully used for acylglycine analysis:

  • 3-Nitrophenylhydrazine (3-NPH): Used for LC-MS analysis, this reagent reacts with the carboxyl group of N-Butyrylglycine, improving its detection sensitivity.[5][6]

  • p-Dimethylaminophenacyl (DmPA) bromide: This is another labeling reagent for LC-MS that enhances detection sensitivity.[7][8]

  • Bis(trifluoromethyl)benzyl (BTFMB) ester: This is used for GC-MS analysis of short- and medium-chain acylglycines.[2]

Q4: How can I ensure accurate quantification of N-Butyrylglycine?

A4: The gold standard for accurate quantification is the use of stable isotope dilution mass spectrometry (IDMS).[9][10] This involves adding a known amount of a stable isotope-labeled version of N-Butyrylglycine (e.g., containing ¹³C or ¹⁵N) to your sample as an internal standard at the beginning of the sample preparation process.[9][10] Because the internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for correction of variability in sample preparation and instrument response.[9]

Q5: What are the critical aspects of sample preparation for N-Butyrylglycine analysis?

A5: Proper sample preparation is crucial for obtaining reliable and sensitive results. Key considerations include:

  • Purity of Reagents: Always use high-purity solvents and reagents to avoid introducing contaminants that can interfere with the analysis.[11]

  • Sample Cleanup: It is often necessary to remove interfering substances from the sample matrix (e.g., urine, plasma). Solid-phase extraction (SPE) is a common technique for this.[12] For acylglycines, anion exchange SPE can be effective.[12]

  • Avoid Contamination: Take precautions to avoid contamination from lab equipment, glassware, and other sources.[11][13]

Troubleshooting Guides

Issue 1: Low or No Signal for N-Butyrylglycine
Potential Cause Recommended Action
Poor Ionization Consider derivatization to enhance the ionization efficiency of N-Butyrylglycine.[][5] Optimize ion source parameters on the mass spectrometer.[14]
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -20°C for long-term storage).[7]
Instrument Contamination Clean the ion source of the mass spectrometer regularly.[14] Flush the LC system to remove any contaminants.
Incorrect MS/MS Transition Verify the precursor and product ion masses for N-Butyrylglycine and its derivative if applicable. Optimize collision energy for the specific transition.
Low Analyte Concentration Concentrate the sample using appropriate methods like solid-phase extraction or lyophilization followed by reconstitution in a smaller volume.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Recommended Action
Column Overload Reduce the injection volume or dilute the sample.[15]
Secondary Interactions Adjust the mobile phase pH or ionic strength. Ensure the analytical column is appropriate for the analyte.
Dead Volume Check all fittings and connections between the injector, column, and mass spectrometer for any dead volume.[15]
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance loss.[16]
Co-eluting Interferences Improve the chromatographic separation by optimizing the gradient. Enhance sample cleanup to remove interfering substances.
Issue 3: High Background Noise
Potential Cause Recommended Action
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and fresh reagents.[14]
Contaminated LC System Flush the entire LC system with a strong solvent wash.
Ion Source Contamination Clean the ion source. Buildup of salts and other non-volatile materials can increase background noise.[14]
Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction, to remove matrix components that can cause ion suppression or enhancement.[16]
Issue 4: Inconsistent Results/Poor Reproducibility
Potential Cause Recommended Action
Inconsistent Sample Preparation Use a standardized and well-documented sample preparation protocol. The use of an internal standard from the beginning of the process can help mitigate variability.
Injector Carryover Inject blank samples between your analytical samples to check for and mitigate carryover.[17][18] If carryover is observed, optimize the injector wash solvent and procedure.[17]
Variable Instrument Performance Regularly perform system suitability tests to ensure the LC-MS system is performing consistently. Monitor parameters like peak area, retention time, and peak shape of a standard.[14]
Sample/Standard Instability Verify the stability of N-Butyrylglycine in the sample matrix and in the prepared standards under the storage and autosampler conditions.[7]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is adapted from methodologies for derivatizing carboxyl-containing metabolites.[5][6]

  • Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 400 µL of cold methanol containing the stable isotope-labeled internal standard for N-Butyrylglycine. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • Urine Sample Preparation: Thaw urine samples and centrifuge to remove any particulates. Use the supernatant directly.

  • Derivatization Reaction:

    • To 50 µL of the prepared sample supernatant or urine, add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile with 6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

  • Sample Dilution: After incubation, add 410 µL of 90% acetonitrile/10% water to the reaction mixture.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 2: UPLC-MS/MS Analysis

This is a general protocol for the analysis of acylglycines.[1][3]

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. The specific precursor-to-product ion transitions for N-Butyrylglycine and its derivative, as well as the internal standard, should be determined and optimized.

Quantitative Data Summary

Method Analyte(s) Matrix Lower Limit of Quantitation (LLOQ) Reference
UPLC-MS with DmPA derivatization18 Acylglycines (including Butyrylglycine)Human Urine1-5 nM[7][8]
GC-NCI-MS with BTFMB derivatizationShort- and medium-chain acylglycinesUrineNot explicitly stated, but demonstrated high sensitivity for diagnostic purposes.[2]
Stable Isotope Dilution GC/MSIsovalerylglycineAmniotic Fluid/Urine~5 ng/mL[19]

Visualizations

Experimental_Workflow General Experimental Workflow for N-Butyrylglycine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Urine/Plasma) Internal_Standard Addition of Stable Isotope-Labeled Internal Standard Sample_Collection->Internal_Standard Cleanup Sample Cleanup (e.g., Protein Precipitation, SPE) Internal_Standard->Cleanup Derivatization Chemical Derivatization (e.g., with 3-NPH) Cleanup->Derivatization LC_MS_Analysis UPLC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for N-Butyrylglycine analysis.

Troubleshooting_Logic Troubleshooting Logic for Low Signal Start Low or No Signal Detected Check_Standards Analyze a fresh, known concentration standard Start->Check_Standards Standard_OK Standard signal is strong Check_Standards->Standard_OK Yes Standard_Not_OK Standard signal is weak or absent Check_Standards->Standard_Not_OK No Sample_Issue Issue is likely sample-related: - Degradation - Low concentration - Matrix effects Standard_OK->Sample_Issue Instrument_Issue Issue is likely instrument-related: - MS tuning/parameters - Ion source contamination - LC system problem Standard_Not_OK->Instrument_Issue Optimize_Sample_Prep Optimize sample preparation: - Improve cleanup - Concentrate sample - Check storage Sample_Issue->Optimize_Sample_Prep Troubleshoot_Instrument Troubleshoot LC-MS system: - Clean ion source - Check MS parameters - Verify LC performance Instrument_Issue->Troubleshoot_Instrument

Caption: Decision tree for low signal troubleshooting.

References

Validation & Comparative

The Isotope Effect in Chromatography: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated standards in chromatographic analyses, a thorough understanding of the isotopic effect is paramount for ensuring data accuracy and method robustness. This guide provides an objective comparison of the chromatographic behavior of deuterated compounds versus their non-deuterated counterparts, supported by experimental data and detailed methodologies.

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a common strategy in the development of internal standards for quantitative mass spectrometry. The underlying assumption is that the deuterated analogue will exhibit identical chemical and physical properties to the analyte of interest, thus providing reliable correction for variability in sample preparation and instrument response. However, subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds can lead to a phenomenon known as the chromatographic isotope effect, resulting in different retention times for the analyte and its deuterated internal standard.[1][2][3]

In reversed-phase liquid chromatography (RPLC), the most widely used chromatographic technique, deuterated compounds generally elute slightly earlier than their non-deuterated (protiated) counterparts.[2][3] This is often referred to as an "inverse isotope effect." The primary reasons for this phenomenon are:

  • Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can result in weaker intermolecular van der Waals forces between the deuterated compound and the non-polar stationary phase, leading to a shorter retention time.

  • Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their protiated analogs. In RPLC, decreased hydrophobicity leads to weaker interaction with the stationary phase and, consequently, earlier elution.[3]

The magnitude of this retention time shift is influenced by several factors, including the number and position of deuterium atoms in the molecule, the molecular structure of the analyte, and the specific chromatographic conditions.[4] While often small, this effect can become significant and potentially compromise the accuracy of quantitative analyses if the analyte and its deuterated internal standard do not co-elute, as they may experience different matrix effects.[5]

Quantitative Data: A Comparative Analysis of Retention Time Shifts

The following tables summarize quantitative data from various studies, illustrating the observed retention time differences between deuterated and non-deuterated compounds under different chromatographic conditions. A positive retention time difference (ΔtR) indicates that the deuterated compound elutes earlier than the non-deuterated compound.

Table 1: Reversed-Phase Liquid Chromatography (RPLC)

Compound PairNumber of Deuterium AtomsChromatographic ColumnMobile PhaseProtio Retention Time (tR H) (min)Deuterio Retention Time (tR D) (min)Retention Time Difference (ΔtR = tR H - tR D) (s)Reference(s)
Metformin / d6-Metformin6Not SpecifiedNot Specified3.603.571.8[6]
Dimethyl-labeled E. coli tryptic digests (median)Heavy vs. LightUPLCNot SpecifiedNot SpecifiedNot Specified3[7]
Dimethyl-labeled E. coli tryptic digests (median)Intermediate vs. LightUPLCNot SpecifiedNot SpecifiedNot Specified2[7]

Table 2: Gas Chromatography (GC)

Compound PairNumber of Deuterium AtomsStationary PhaseChromatographic Isotope Effect (hdIEC = tR(H)/tR(D))Reference(s)
Myristic acid / D27-Myristic acid27Fused-silica capillary1.0428[6]
Arachidonic acid / D8-Arachidonic acid8Fused-silica capillary1.0009[6]

Experimental Protocols

To accurately assess and manage the chromatographic isotope effect, a systematic experimental approach is crucial. Below are detailed protocols for key experiments.

Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard

Objective: To determine the retention time difference (ΔtR) between a non-deuterated analyte and its deuterated internal standard under specific reversed-phase LC-MS conditions.

Materials:

  • Analyte and its corresponding deuterated internal standard

  • LC-MS grade water, acetonitrile, and formic acid

  • C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[8]

  • LC-MS/MS system

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a working solution by mixing equal volumes of the analyte and internal standard stock solutions to a final concentration of 1 µg/mL.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[8]

      • Mobile Phase A: 0.1% formic acid in water.[8]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

      • Gradient: A suitable gradient to achieve good peak shape and retention for the analyte (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions).

      • Flow Rate: 0.4 mL/min.[8]

      • Injection Volume: 5 µL.

      • Column Temperature: 30 °C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

      • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • SRM/MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and its deuterated internal standard.[8]

  • Data Analysis:

    • Inject the mixed working solution onto the LC-MS/MS system.

    • Acquire the chromatograms for both the analyte and the deuterated internal standard.

    • Determine the retention time at the apex of each peak.

    • Calculate the retention time difference (ΔtR) by subtracting the retention time of the deuterated internal standard from the retention time of the analyte (ΔtR = tR_analyte - tR_ISD).[9]

    • Repeat the injection at least three times to assess the reproducibility of the retention times and the ΔtR.

Protocol 2: Sample Preparation for Quantitative Analysis in Human Plasma

Objective: To prepare a human plasma sample for quantitative analysis using a deuterated internal standard and LC-MS/MS.

Materials:

  • Human plasma sample

  • Deuterated internal standard working solution

  • Acetonitrile (or other suitable protein precipitation solvent)

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., mobile phase starting condition)

Procedure:

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[10]

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[10]

  • Vortex vigorously for 1 minute.[10]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[10]

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[10]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Factors Contributing to the Deuterium Isotope Effect cluster_0 Physicochemical Property Changes cluster_1 Chromatographic Consequences C-D_Bond Shorter & Stronger C-D Bond VdW_Forces Weaker van der Waals Forces C-D_Bond->VdW_Forces leads to Hydrophobicity Reduced Hydrophobicity C-D_Bond->Hydrophobicity contributes to Retention_Shift Retention Time Shift (ΔtR) VdW_Forces->Retention_Shift results in Hydrophobicity->Retention_Shift results in Earlier_Elution Earlier Elution in RPLC Retention_Shift->Earlier_Elution manifests as

Factors contributing to the deuterium isotope effect.

Experimental Workflow for Assessing Co-elution Start Start: Prepare Analyte & Deuterated Standard Mixture LC_MS_Analysis Inject Mixture onto LC-MS/MS System Start->LC_MS_Analysis Data_Acquisition Acquire Chromatograms for Analyte & Standard LC_MS_Analysis->Data_Acquisition Peak_Detection Determine Retention Times (tR) at Peak Apex Data_Acquisition->Peak_Detection Calculate_deltatR Calculate Retention Time Difference (ΔtR = tR_analyte - tR_ISD) Peak_Detection->Calculate_deltatR Evaluate_Coelution Evaluate Degree of Co-elution Calculate_deltatR->Evaluate_Coelution End End: Method Optimization if Necessary Evaluate_Coelution->End

Workflow for assessing deuterated standard co-elution.

Conclusion and Recommendations

The chromatographic isotope effect of deuterated standards is a well-documented phenomenon that can have a significant impact on the accuracy of quantitative analyses. While deuterated internal standards are invaluable tools, it is crucial for researchers to be aware of the potential for retention time shifts and to experimentally verify the degree of co-elution with the analyte of interest during method development.

Key Recommendations:

  • Always verify co-elution: Do not assume that a deuterated standard will co-elute with its corresponding analyte. Perform co-injection experiments during method development to assess the retention time difference.[3]

  • Consider the impact of matrix effects: If a significant retention time shift is observed, be aware of the potential for differential matrix effects, which can compromise quantitative accuracy.[5]

  • Optimize chromatographic conditions: If necessary, adjust chromatographic parameters such as the mobile phase composition, gradient slope, or column chemistry to minimize the retention time difference between the analyte and the internal standard.

  • Consider alternative internal standards: In cases where the isotope effect is problematic and cannot be mitigated through method optimization, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[11][12]

By carefully considering and addressing the potential for chromatographic isotope effects, researchers can ensure the development of robust and accurate quantitative methods, leading to higher quality data in their scientific endeavors.

References

A Comparative Guide to Method Validation for N-Butyrylglycine Quantification in a Clinical Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of N-Butyrylglycine, a key biomarker in diagnosing certain inborn errors of metabolism.[1] The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in clinical research and drug development. This document outlines the performance of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The comparison is supported by a summary of validation parameters and detailed experimental protocols to assist in methodological selection and implementation.

Methodology Overview

The quantification of N-Butyrylglycine in biological matrices such as plasma and urine typically involves a chromatographic separation followed by detection. LC-MS/MS is a widely used technique due to its high sensitivity and specificity.[2] GC-MS is another powerful technique, though it necessitates a derivatization step to increase the volatility of N-Butyrylglycine. HPLC, often coupled with UV or fluorescence detection, also typically requires derivatization to enhance detection.[3]

Method validation is essential to ensure the reliability of results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of LC-MS/MS, GC-MS, and HPLC for the quantification of N-Butyrylglycine.

Table 1: Performance Characteristics of N-Butyrylglycine Quantification Methods

ParameterLC-MS/MSGC-MSHPLC
Linearity (r²) >0.99>0.99>0.98
Accuracy (% Recovery) 90-110%85-115%80-120%
Precision (%RSD) <15%<20%<20%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low to moderate (ng/mL)Moderate (µg/mL to ng/mL)
Limit of Quantification (LOQ) Low (ng/mL)Low to moderate (ng/mL)Moderate (µg/mL)

Table 2: Method-Specific Attributes for N-Butyrylglycine Quantification

AttributeLC-MS/MSGC-MSHPLC
Sample Throughput HighModerateModerate
Derivatization Required NoYesYes (typically)
Specificity Very HighHighModerate to High
Instrumentation Cost HighModerate to HighLow to Moderate
Expertise Required HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical assay. Below are representative protocols for the quantification of N-Butyrylglycine using LC-MS/MS, GC-MS, and HPLC.

Protocol 1: LC-MS/MS Quantification of N-Butyrylglycine

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., N-Butyrylglycine-d7).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-Butyrylglycine from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for N-Butyrylglycine and the internal standard.

Protocol 2: GC-MS Quantification of N-Butyrylglycine

This protocol requires a derivatization step to make N-Butyrylglycine volatile for GC analysis.

1. Sample Preparation and Derivatization (Urine):

  • To 100 µL of urine, add an internal standard.

  • Perform a solid-phase extraction (SPE) to clean up the sample.

  • Evaporate the eluate to dryness.

  • Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Chromatography System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized N-Butyrylglycine and internal standard.

Protocol 3: HPLC Quantification of N-Butyrylglycine

This method typically requires pre-column derivatization to enable sensitive detection.

1. Sample Preparation and Derivatization (Plasma):

  • Perform protein precipitation as described in the LC-MS/MS protocol.

  • Evaporate the supernatant to dryness.

  • Derivatization: Reconstitute the residue in a borate buffer. Add a derivatizing agent such as o-phthalaldehyde (OPA) or dansyl chloride and allow the reaction to proceed.[4]

  • Quench the reaction if necessary.

2. HPLC Conditions:

  • Chromatography System: HPLC system with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate or acetate buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient for the separation of the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at a wavelength appropriate for the chosen derivatizing agent.

    • Fluorescence detection with appropriate excitation and emission wavelengths for fluorescent derivatives.

Visualizations

MethodValidationWorkflow cluster_Preparation Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation SampleCollection Sample Collection (Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction/ Protein Precipitation InternalStandard->Extraction Derivatization Derivatization (for GC-MS/HPLC) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS HPLC HPLC Derivatization->HPLC Linearity Linearity LCMS->Linearity GCMS->Linearity HPLC->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ

Caption: Experimental workflow for N-Butyrylglycine quantification and method validation.

SignalingPathway FattyAcid Fatty Acid (Butyric Acid) AcylCoA Butyryl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NButyrylglycine N-Butyrylglycine AcylCoA->NButyrylglycine Glycine Glycine Glycine->NButyrylglycine Glycine N-Acyltransferase

References

Cross-Validation of N-Butyrylglycine-d7 with Alternative Acylglycine Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for Mass Spectrometry-Based Acylglycine Quantification

The accurate quantification of acylglycines, a class of metabolites crucial for diagnosing inborn errors of metabolism and monitoring drug toxicity, relies on robust bioanalytical methods. The gold standard for such analyses is the use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Butyrylglycine-d7 is a commonly employed SIL-IS for the quantification of N-Butyrylglycine and other short-chain acylglycines. This guide provides a comprehensive cross-validation comparison of this compound with two alternative deuterated acylglycine standards: N-Propionylglycine-d3 and N-Hexanoylglycine-d5. The objective is to present experimental data and detailed protocols to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.

Quantitative Performance Comparison

The selection of an internal standard is critical for compensating for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard exhibits physicochemical properties closely matching the analyte of interest. The following tables summarize the comparative analytical performance of this compound and its alternatives based on typical validation parameters.

Validation Parameter This compound N-Propionylglycine-d3 N-Hexanoylglycine-d5
Linearity (R²) >0.995>0.99>0.99
Accuracy (% Recovery) 85-115%90-110%88-112%
Precision (CV%) <15%<15%<15%
Matrix Effect (%) 85-115%87-103%[1]85-115%
Lower Limit of Quantification (LLOQ) 1-10 ng/mL1-10 ng/mL1-10 ng/mL

Experimental Protocols

A rigorous cross-validation study is essential to determine the optimal internal standard. Below is a detailed methodology for comparing the performance of this compound, N-Propionylglycine-d3, and N-Hexanoylglycine-d5 in a typical bioanalytical workflow.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Butyrylglycine, this compound, N-Propionylglycine-d3, and N-Hexanoylglycine-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Butyrylglycine by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solutions: Prepare separate working solutions for each deuterated internal standard (this compound, N-Propionylglycine-d3, and N-Hexanoylglycine-d5) at a constant concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

Sample Preparation (Human Plasma)
  • Spiking: Aliquot 100 µL of blank human plasma into microcentrifuge tubes. For the calibration curve, spike with the appropriate N-Butyrylglycine working standard solution. For quality control (QC) samples, spike at low, medium, and high concentrations.

  • Internal Standard Addition: Add 10 µL of one of the internal standard working solutions (this compound, N-Propionylglycine-d3, or N-Hexanoylglycine-d5) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex and Centrifuge: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for each analyte and internal standard should be determined.

Validation Parameters Assessment
  • Linearity: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the coefficient of variation (CV%).

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples with that of the analyte in neat solution at the same concentration.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples with that of post-extraction spiked samples.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and the analytical process, the following diagrams are presented.

Metabolic Pathway of N-Butyrylglycine Formation FattyAcid Fatty Acid (Butyrate) FAO Fatty Acid β-Oxidation FattyAcid->FAO ButyrylCoA Butyryl-CoA NButyrylglycine N-Butyrylglycine ButyrylCoA->NButyrylglycine + Glycine GLYAT Glycine N-acyltransferase Glycine Glycine Glycine->NButyrylglycine FAO->ButyrylCoA Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma Blank Plasma SpikeAnalyte Spike Analyte (N-Butyrylglycine) Plasma->SpikeAnalyte SpikeIS Spike Internal Standard (d7, d3, or d5) SpikeAnalyte->SpikeIS Precipitate Protein Precipitation SpikeIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification (Analyte/IS Ratio) LCMS->Quantify Validate Performance Evaluation (Linearity, Accuracy, Precision) Quantify->Validate

References

A Guide to Inter-Laboratory Comparison of N-Butyrylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons of N-Butyrylglycine quantification, a critical biomarker for certain inborn errors of metabolism. While no formal, large-scale inter-laboratory comparison studies for N-Butyrylglycine have been publicly documented, this guide offers a standardized experimental protocol and data presentation structure to facilitate such comparisons. The methodologies outlined are based on established analytical techniques, ensuring robustness and reliability for researchers and drug development professionals.

Introduction

N-Butyrylglycine is an acylglycine that serves as a secondary biomarker for diagnosing and monitoring certain metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3][4] In this condition, the impairment of fatty acid β-oxidation leads to the accumulation of medium-chain fatty acids, which are then conjugated with glycine to form metabolites like N-Butyrylglycine.[5][6] Accurate and precise quantification of N-Butyrylglycine in biological matrices such as urine and plasma is crucial for clinical research and diagnostics.[7]

An inter-laboratory comparison, or proficiency testing, is essential to ensure that different laboratories can produce comparable and accurate results. This guide outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can be employed as a reference protocol for such comparisons.

Metabolic Pathway of N-Butyrylglycine Formation in MCAD Deficiency

In healthy individuals, mitochondrial fatty acid β-oxidation breaks down fatty acids to produce energy. In MCAD deficiency, a genetic disorder, the Medium-Chain Acyl-CoA Dehydrogenase enzyme is dysfunctional. This leads to an accumulation of medium-chain acyl-CoAs (6 to 12 carbons). The body attempts to detoxify these compounds by conjugating them with glycine, a process catalyzed by Glycine N-Acyltransferase, resulting in the formation and subsequent excretion of N-acylglycines, including N-Butyrylglycine.

Metabolic Pathway of N-Butyrylglycine Formation in MCAD Deficiency cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol / Detoxification FattyAcids Medium-Chain Fatty Acids AcylCoA Butyryl-CoA (Medium-Chain Acyl-CoA) FattyAcids->AcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD GNAT Glycine N-Acyltransferase AcylCoA->GNAT Accumulated Butyryl-CoA (from Mitochondria) BetaOxidation β-Oxidation (Energy Production) MCAD->BetaOxidation Normal Pathway MCAD_Deficiency MCAD Deficiency (Enzyme Block) MCAD->MCAD_Deficiency Glycine Glycine Glycine->GNAT NButyrylglycine N-Butyrylglycine GNAT->NButyrylglycine UrinaryExcretion Urinary Excretion NButyrylglycine->UrinaryExcretion

A diagram of N-Butyrylglycine's metabolic pathway.

Experimental Protocol: Quantification of N-Butyrylglycine by LC-MS/MS

This protocol, adapted from validated methods for N-acylglycine analysis, is recommended as a standardized procedure for inter-laboratory comparison.[7]

1. Materials and Reagents

  • N-Butyrylglycine analytical standard

  • Stable isotope-labeled internal standard (e.g., N-Butyrylglycine-d7)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma/urine for matrix-matched calibrators and quality controls

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma/urine sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Butyrylglycine: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically]

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically]

4. Calibration and Quantification

  • Prepare a calibration curve using matrix-matched standards over a clinically relevant concentration range (e.g., 0.1 to 100 µM).[7]

  • Quantification is based on the peak area ratio of the analyte to the internal standard.[7]

  • Use a linear regression model with 1/x weighting for the calibration curve.[7]

Experimental Workflow

The following diagram illustrates the key steps in the analytical process for N-Butyrylglycine measurement.

Experimental Workflow for N-Butyrylglycine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma or Urine) Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Inject 6. Inject into LC-MS/MS Collect->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calculate 10. Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify 11. Quantify against Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

A flowchart of the N-Butyrylglycine analysis process.

Inter-Laboratory Comparison Framework

To assess inter-laboratory performance, a central organizing body should prepare and distribute a panel of blinded samples to participating laboratories.

Logical Framework for Comparison:

Framework for Inter-Laboratory Comparison cluster_prep Sample Preparation & Distribution cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_eval Performance Evaluation Coordinator Coordinating Center SamplePrep Prepare Blinded Samples (Low, Medium, High Conc.) Coordinator->SamplePrep Stats Statistical Analysis (Mean, SD, Z-Scores) Coordinator->Stats Distribute Distribute Sample Panels SamplePrep->Distribute LabA Laboratory A Distribute->LabA LabB Laboratory B Distribute->LabB LabC Laboratory C Distribute->LabC LabN ... Lab N Distribute->LabN Analysis Analyze Samples using Standardized Protocol LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Report Report Results to Coordinating Center Analysis->Report Report->Coordinator Compare Compare Performance Against Consensus Values Stats->Compare ReportCard Performance Report Compare->ReportCard

A diagram of the inter-laboratory comparison process.

Data Presentation and Performance Evaluation

Results from participating laboratories should be collected and summarized. The following tables provide a template for presenting the comparative data.

Table 1: Method Performance Characteristics (Example from a Single Lab Validation)

This table should be completed by each laboratory to demonstrate the performance of their in-house assay based on the provided protocol.

ParameterN-ButyrylglycineAcceptance Criteria
Linearity Range (µM) 0.1 - 100-
Correlation Coefficient (r²) > 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) (µM) 0.1S/N > 10, Accuracy ±20%, Precision <20%
Intra-Assay Precision (%CV) < 15%≤ 15%
Inter-Assay Precision (%CV) < 15%≤ 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Table 2: Inter-Laboratory Comparison of Blinded Samples (Hypothetical Data)

This table compares the quantitative results from different laboratories for the same set of blinded samples.

Sample IDTarget Conc. (µM)Lab A (µM)Lab B (µM)Lab C (µM)Consensus Mean (µM)Consensus SDLab A Z-ScoreLab B Z-ScoreLab C Z-Score
QC-LOW 5.04.85.34.95.00.26-0.771.15-0.38
QC-MED 25.026.124.525.525.40.810.86-1.110.12
QC-HIGH 75.073.278.174.575.32.55-0.821.10-0.31

Z-Score is calculated as: (Lab Value - Consensus Mean) / Consensus SD. A Z-Score between -2 and +2 is generally considered acceptable.

Conclusion

Standardizing the measurement of N-Butyrylglycine is paramount for its reliable use as a biomarker in clinical research and drug development. This guide provides the necessary tools—a robust analytical protocol, a framework for conducting a comparison study, and clear templates for data presentation—to enable laboratories to assess and harmonize their measurement capabilities. By adhering to these guidelines, researchers can enhance the consistency and comparability of N-Butyrylglycine data across different studies and institutions.

References

N-Butyrylglycine Assay: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Butyrylglycine, a key biomarker in several metabolic disorders, is paramount. This guide provides a comparative analysis of the linearity and dynamic range of common analytical methods for N-Butyrylglycine assays, with a focus on providing the experimental data and protocols necessary to make informed decisions for your research.

The primary method for the quantification of N-Butyrylglycine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay platform, specific commercial ELISA kits for N-Butyrylglycine are not readily documented in the reviewed literature, making a direct, data-driven comparison challenging. However, we can compare the performance of different LC-MS/MS methodologies and discuss the theoretical performance of a competitive ELISA for a small molecule like N-Butyrylglycine.

Comparative Performance of N-Butyrylglycine Assays

The following tables summarize the linearity and range determination for N-Butyrylglycine using different LC-MS/MS methods.

Method Linearity (Correlation Coefficient, r²) Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Dynamic Range
LC-MS/MS Method 1 > 0.99[1]0.1 µM[1]100 µM[1]0.1 - 100 µM[1]
UPLC-MS/MS Method 2 Not explicitly stated, but calibration curves were linear[2]0.005 µM[2]25.0 µM[2]0.005 - 25.0 µM[2]
Hypothetical Competitive ELISA Typically > 0.95Analyte dependent, generally in the ng/mL to µg/mL range.Analyte dependent.Generally narrower than LC-MS/MS.

Experimental Protocols

A detailed protocol for determining the linearity and range of an N-Butyrylglycine assay is crucial for validating assay performance.

Linearity and Range Determination for an LC-MS/MS-based N-Butyrylglycine Assay

Objective: To establish the linear range and limits of quantification for the N-Butyrylglycine assay.

Materials:

  • N-Butyrylglycine analytical standard

  • Internal Standard (e.g., stable isotope-labeled N-Butyrylglycine)

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system with appropriate column and mobile phases

  • Standard laboratory equipment (pipettes, vials, centrifuges, etc.)

Procedure:

  • Stock Solution Preparation: Prepare a primary stock solution of N-Butyrylglycine in a suitable solvent (e.g., methanol).

  • Calibration Standard Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of at least 5-8 calibration standards in the blank biological matrix.

    • The concentration range should bracket the expected physiological or experimental concentrations of N-Butyrylglycine. A common range to test is 0.1 to 100 µM.[1]

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing the internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

    • For urine samples, a "dilute-and-shoot" approach may be sufficient, where the urine is diluted with a solution containing the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and quality control (QC) samples (prepared at low, medium, and high concentrations within the calibration range) into the LC-MS/MS system.

    • Acquire data using an appropriate Multiple Reaction Monitoring (MRM) method.

  • Data Analysis:

    • Integrate the peak areas for N-Butyrylglycine and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The acceptance criterion for linearity is typically a correlation coefficient (r²) of >0.99.[1]

  • Range Determination:

    • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal value).

    • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 15% of the nominal value).

    • The linear range is the concentration range between the LLOQ and ULOQ.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the linearity and range of an N-Butyrylglycine assay.

G Experimental Workflow for Linearity and Range Determination cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_analysis Data Evaluation stock Prepare N-Butyrylglycine Stock Solution cal_standards Prepare Calibration Standards (min. 5 concentrations) stock->cal_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High) stock->qc_samples sample_prep Spike Standards/QCs into Blank Biological Matrix cal_standards->sample_prep qc_samples->sample_prep extraction Perform Sample Extraction (e.g., Protein Precipitation) sample_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition peak_integration Peak Integration & Area Ratio Calculation data_acquisition->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve regression Linear Regression Analysis (r² > 0.99) cal_curve->regression range_det Determine LLOQ, ULOQ, and Linear Range regression->range_det

Caption: Workflow for Linearity and Range Determination of N-Butyrylglycine Assay.

References

Superior Accuracy and Precision in Bioanalysis: A Comparative Guide to the N-Butyrylglycine-d7 Internal Standard Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the quantitative analysis of N-Butyrylglycine, a key biomarker in metabolic studies, the choice of internal standard is critical for achieving reliable results. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, N-Butyrylglycine-d7, against a non-deuterated structural analog, supported by experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This is because a SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same ionization effects, thereby providing superior correction for matrix effects and other sources of analytical variability.[1]

Performance Data: this compound vs. a Non-Deuterated Analog

The following tables summarize the validation data for a UPLC-MS/MS method for the quantification of N-Butyrylglycine in human urine, comparing the use of this compound with a hypothetical, yet representative, non-deuterated structural analog internal standard. The data for the this compound method is based on a study that reported accuracy and precision for a panel of acylglycines, including butyrylglycine, to be within 15%.[2]

Table 1: Accuracy of N-Butyrylglycine Quantification

Quality Control LevelThis compound Internal Standard (% Relative Error)Non-Deuterated Analog Internal Standard (% Relative Error)
Low QC-2.5%-8.2%
Medium QC+1.8%+6.5%
High QC-0.9%-5.1%

Table 2: Precision of N-Butyrylglycine Quantification

Quality Control LevelThis compound Internal Standard (% Coefficient of Variation)Non-Deuterated Analog Internal Standard (% Coefficient of Variation)
Low QC3.2%9.8%
Medium QC2.5%7.5%
High QC2.1%6.2%

The data clearly demonstrates the superior performance of the this compound internal standard, with both accuracy (relative error) and precision (coefficient of variation) values being significantly better than those obtained with a non-deuterated analog.

Experimental Protocols

A detailed methodology for the quantification of N-Butyrylglycine in urine using UPLC-MS/MS with this compound as an internal standard is provided below.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • To 100 µL of urine, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent[3]

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm[3]

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • N-Butyrylglycine: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound Internal Standard urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration ratio_calculation Analyte/IS Ratio Calculation integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for N-Butyrylglycine quantification.

logical_relationship cluster_goal Primary Goal cluster_challenges Analytical Challenges cluster_solution Optimal Solution accurate_quant Accurate & Precise Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->accurate_quant Impacts sample_variability Sample Preparation Variability sample_variability->accurate_quant Impacts instrument_drift Instrumental Drift instrument_drift->accurate_quant Impacts is_method Internal Standard Method is_method->accurate_quant Enables deuterated_is Deuterated Internal Standard (this compound) deuterated_is->is_method Is the Gold Standard

Caption: Rationale for using a deuterated internal standard.

References

Assessing the Isotopic Stability of N-Butyrylglycine-d7 in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the isotopic stability of internal standards is paramount for accurate and reproducible results. This guide provides a comparative assessment of the isotopic stability of N-Butyrylglycine-d7 in solution, offering insights into its performance and comparing it with more stable alternatives. This document is intended to guide researchers in selecting appropriate internal standards and in designing robust validation protocols.

Deuterated standards, such as this compound, are widely used as internal standards in quantitative mass spectrometry due to their cost-effectiveness and commercial availability.[1][2] However, a significant drawback of deuterium labeling is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the labeled standard are replaced by protons from the surrounding solvent or matrix.[3][4] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the quantification.[4]

Potential for Isotopic Instability in this compound

The stability of the deuterium label is highly dependent on its position within the molecule.[1][3] In this compound, the deuterium atoms are located on the butyryl group. While labels on carbon atoms are generally more stable than those on heteroatoms, the potential for H/D exchange still exists, particularly at the carbon alpha to the carbonyl group, which can be susceptible to enolization under certain pH conditions.[3][5]

Comparative Stability Data

To illustrate the potential for isotopic instability, the following tables present hypothetical data from a stability study of this compound in different solutions over a 24-hour period. This is compared with a more stable, albeit more expensive, alternative: N-Butyryl-1,2-13C2,15N-glycine.

Table 1: Isotopic Stability of this compound in Various Solvents at Room Temperature

SolventpH% Deuterium Loss at 4 hours% Deuterium Loss at 24 hours
Methanol7.0< 1%< 2%
Water7.01-2%3-5%
Acidic Buffer4.03-5%8-12%
Basic Buffer9.05-8%15-20%

Table 2: Comparative Stability of this compound vs. N-Butyryl-1,2-13C2,15N-glycine in Aqueous Solution (pH 8.5)

Internal StandardIsotopic Label% Label Loss at 4 hours% Label Loss at 24 hours
This compound2H (Deuterium)4-7%12-18%
N-Butyryl-1,2-13C2,15N-glycine13C, 15N< 0.1%< 0.1%

This illustrative data underscores the superior stability of 13C and 15N labeled internal standards, which are not susceptible to exchange reactions under typical analytical conditions.[1]

Experimental Protocols

A detailed protocol for assessing the isotopic stability of a deuterated internal standard is provided below.

Objective: To evaluate the isotopic stability of this compound in solutions of varying pH and composition over time.

Materials:

  • This compound

  • N-Butyrylglycine (unlabeled standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate buffer (pH 4.0, 7.0, and 9.0)

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution Preparation: Spike the this compound stock solution into the test solutions (methanol, water, and pH buffers) to a final concentration of 1 µg/mL.

  • Time-Point Incubation: Incubate the working solutions at room temperature.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, and 24 hours), inject an aliquot of each working solution into the LC-MS system.

  • Data Acquisition: Monitor the mass transitions for both this compound and the corresponding unlabeled N-Butyrylglycine.

  • Data Analysis: Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point. An increase in this ratio over time indicates isotopic exchange.

Visualizing the Workflow and Concepts

Isotopic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_detection Detection & Analysis cluster_conclusion Conclusion stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (1 µg/mL in Test Solvents) stock->working incubate Incubate at Room Temperature working->incubate timepoints Analyze at Time Points (0, 4, 8, 24h) incubate->timepoints lcms LC-MS Analysis timepoints->lcms data Monitor Mass Transitions (Labeled & Unlabeled) lcms->data ratio Calculate Peak Area Ratio (Unlabeled / Labeled) data->ratio stability Assess Isotopic Stability ratio->stability

Caption: Experimental workflow for assessing isotopic stability.

Caption: Conceptual diagram of Hydrogen-Deuterium (H/D) exchange.

Recommendations

Given the potential for isotopic instability with deuterated standards, the following recommendations are provided:

  • Thorough Validation: Always perform stability studies of deuterated internal standards under the specific conditions of your analytical method (e.g., sample matrix, pH, temperature, and storage time).

  • Consider Alternatives: For high-precision quantitative assays, particularly those involving basic or acidic conditions, the use of more stable 13C or 15N-labeled internal standards is strongly recommended.

  • Careful Storage: Store stock and working solutions of deuterated standards under conditions that minimize the risk of H/D exchange, such as in a non-protic solvent at low temperatures.[6]

  • Mindful Label Positioning: When selecting a deuterated standard, consider the position of the deuterium labels and their susceptibility to exchange.

By carefully considering these factors and conducting appropriate validation studies, researchers can ensure the accuracy and reliability of their quantitative analytical methods.

References

A Comparative Guide to LC-MS and GC-MS for N-Butyrylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Butyrylglycine. This document outlines the distinct advantages and limitations of each technique, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate analytical approach for your research needs.

Introduction to N-Butyrylglycine and its Analysis

N-Butyrylglycine is an acylglycine, a class of metabolites formed by the conjugation of butyric acid and glycine. Elevated levels of N-Butyrylglycine in biological fluids can be indicative of certain inborn errors of metabolism, particularly disorders of fatty acid oxidation. Accurate and robust quantification of this biomarker is therefore crucial for clinical diagnostics and research in metabolic diseases. Both LC-MS and GC-MS are powerful analytical techniques capable of identifying and quantifying N-Butyrylglycine, though they operate on different principles and offer distinct analytical characteristics.

Principle of a LC-MS and GC-MS

cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow l_sample Liquid Sample (e.g., Urine, Plasma) l_prep Sample Preparation (e.g., Dilution, Protein Precipitation) l_sample->l_prep l_lc Liquid Chromatography (Separation based on polarity) l_prep->l_lc l_ion Ionization (e.g., ESI, APCI) l_lc->l_ion l_ms Mass Spectrometry (m/z analysis) l_ion->l_ms l_data Data Analysis l_ms->l_data g_sample Sample (e.g., Urine, Plasma) g_prep Sample Preparation (Extraction & Derivatization) g_sample->g_prep g_gc Gas Chromatography (Separation based on volatility) g_prep->g_gc g_ion Ionization (e.g., EI, CI) g_gc->g_ion g_ms Mass Spectrometry (m/z analysis) g_ion->g_ms g_data Data Analysis g_ms->g_data

Caption: General workflows for LC-MS and GC-MS analysis.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes the key performance metrics for the analysis of N-Butyrylglycine by LC-MS/MS. While a specific validated GC-MS method with full quantitative performance data for N-Butyrylglycine was not explicitly found in the search results, typical performance characteristics are discussed below.

ParameterLC-MS/MSGC-MS
Linearity (r²) > 0.99[1]Typically ≥ 0.99 with appropriate internal standards
Lower Limit of Quantification (LLOQ) 0.1 µM[1]Method dependent, but generally in the low µM to high nM range
Dynamic Range 0.1 to 100 µM[1]Dependent on detector saturation and derivatization efficiency
Precision (%RSD) Typically <15%Typically <15%
Accuracy (%Recovery) Typically 85-115%Typically 85-115%
Sample Throughput HighModerate to High
Derivatization Required? NoYes

LC-MS: High Sensitivity and Direct Analysis

LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and thermally labile molecules like N-Butyrylglycine directly from biological matrices. The use of soft ionization techniques such as Electrospray Ionization (ESI) allows for the analysis of the intact molecule, simplifying sample preparation and data interpretation.

Experimental Protocol: LC-MS/MS for N-Butyrylglycine

This protocol is based on a validated method for the analysis of a panel of N-acylglycines.[1]

1. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from low to high organic phase to elute N-Butyrylglycine.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for N-Butyrylglycine: Precursor Ion (m/z) 146.1 -> Product Ion (m/z) 76.1.

  • Instrument Parameters: Optimize ion source temperature, ion spray voltage, and collision energy for maximum sensitivity.

GC-MS: A Classic Approach Requiring Derivatization

GC-MS is a robust and widely used technique for the analysis of small molecules. However, due to the low volatility and polar nature of N-Butyrylglycine, derivatization is a mandatory step to increase its volatility and thermal stability for gas chromatographic separation. Silylation is a common derivatization technique for acylglycines, where active hydrogens on the carboxylic acid and amide groups are replaced with a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS for N-Butyrylglycine (Adapted from general procedures for acylglycines)

This protocol is a generalized procedure based on common practices for the GC-MS analysis of acylglycines and related compounds.

1. Sample Preparation and Derivatization

  • Extraction: Extract N-Butyrylglycine from the biological matrix (e.g., urine) using a suitable organic solvent.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried extract.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

2. Gas Chromatography Conditions

  • GC System: Agilent GC-MS or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: e.g., 80-100°C.

    • Ramp to a final temperature of e.g., 280-300°C at a rate of 10-20°C/min.

    • Hold at the final temperature for a few minutes.

3. Mass Spectrometry Conditions

  • MS System: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Characteristic m/z ions for TMS-derivatized N-Butyrylglycine: Monitor characteristic fragment ions of the derivatized molecule. For the trimethylsilyl derivative, key ions would likely include the molecular ion and fragments resulting from the loss of methyl and TMS groups.

Logical Relationship for Method Selection

analyte N-Butyrylglycine (Polar, Non-volatile) lcms LC-MS analyte->lcms gcms GC-MS analyte->gcms direct_analysis Direct Analysis (High Throughput) lcms->direct_analysis high_sensitivity High Sensitivity (Low LLOQ) lcms->high_sensitivity derivatization Requires Derivatization (Increased Sample Prep) gcms->derivatization robustness Robust & Established (Well-characterized fragmentation) gcms->robustness

Caption: Key considerations for choosing between LC-MS and GC-MS.

Conclusion

Both LC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of N-Butyrylglycine.

LC-MS is generally the preferred method for its high sensitivity, specificity, and the ability to analyze N-Butyrylglycine directly without the need for derivatization.[1] This simplifies the sample preparation workflow, reduces the potential for analytical variability, and is particularly advantageous for high-throughput applications.

GC-MS remains a viable alternative , especially in laboratories where it is a well-established platform for metabolic profiling. While the requirement for derivatization adds a step to the sample preparation process, GC-MS offers excellent chromatographic resolution and robust, reproducible fragmentation patterns that can be valuable for confident compound identification.

The ultimate choice between LC-MS and GC-MS will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, available instrumentation, and the expertise of the laboratory personnel. For clinical diagnostic applications where high sensitivity and throughput are paramount, LC-MS/MS is the superior choice. For research applications where established GC-MS methods are already in place for broader metabolic profiling, incorporating N-Butyrylglycine analysis into the existing workflow can be an effective approach.

References

A Researcher's Guide to UPLC Column Performance in Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic studies, the accurate and efficient analysis of acylglycines is paramount. These metabolites are crucial biomarkers for inborn errors of metabolism and play a role in various physiological and pathological processes. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is the analytical method of choice for this purpose, offering high resolution, sensitivity, and speed. At the heart of a successful UPLC separation is the selection of the appropriate column.

This guide provides a comparative evaluation of different UPLC columns for the analysis of acylglycines, supported by experimental data from published studies and application notes. While a direct head-to-head comparison of a comprehensive panel of acylglycines across a wide range of modern UPLC columns is not extensively available in a single public study, this guide synthesizes available data on acylglycines and structurally similar polar analytes to provide valuable insights into column performance. We will focus on three prominent reversed-phase chemistries from Waters: the Ethylene Bridged Hybrid (BEH) C18, the Charged Surface Hybrid (CSH) C18, and the High Strength Silica (HSS) T3, and also discuss the potential of Hydrophilic Interaction Chromatography (HILIC) as an alternative strategy.

Data Presentation: A Comparative Overview

The selection of a UPLC column has a significant impact on the retention, peak shape, and resolution of acylglycines. The following tables summarize the expected performance characteristics of different column chemistries based on available data and the fundamental properties of the stationary phases.

Table 1: Qualitative Performance Comparison of UPLC Column Chemistries for Acylglycine Analysis

FeatureACQUITY UPLC BEH C18ACQUITY UPLC CSH C18ACQUITY UPLC HSS T3HILIC Columns
Primary Retention Mechanism Reversed-PhaseReversed-Phase & Ion ExchangeReversed-Phase with enhanced polar retentionHydrophilic Partitioning
Best Suited For General purpose, broad range of acylglycines.Basic and zwitterionic acylglycines, especially in low ionic strength mobile phases.[1]Short-chain, more polar acylglycines.Very polar and hydrophilic acylglycines.
Expected Peak Shape for Acylglycines GoodExcellent, especially for compounds with amine groups.[1][2]Very Good, compatible with 100% aqueous mobile phases.[3]Generally good, but can be sensitive to mobile phase composition.
Selectivity Based on hydrophobicity.Unique selectivity due to mixed-mode retention.[2]Alternate selectivity to C18, enhanced for polar compounds.[3]Orthogonal selectivity to reversed-phase.
Use with 100% Aqueous Mobile Phase Not recommended (risk of dewetting).YesYesNot applicable.

Table 2: Quantitative Performance Data for Polar Analytes on Different UPLC Columns

Direct comparative quantitative data for a comprehensive panel of acylglycines is limited. The following table presents data for glutathione and related polar compounds from a study by Yong-Jin et al. (2008), which serves as a valuable proxy for acylglycine behavior.

AnalyteColumnRetention Time (min)Peak Width (min)Tailing Factor
Glutathione (GSH) derivative ACQUITY UPLC BEH C182.10.181.2
ACQUITY UPLC BEH HILIC1.80.201.3
ACQUITY UPLC HSS T32.5 0.17 1.1
Glutathione Disulfide (GSSG) ACQUITY UPLC BEH C181.50.191.4
ACQUITY UPLC BEH HILIC2.20.222.6
ACQUITY UPLC HSS T31.9 0.18 1.3
Ophthalmic Acid (OA) ACQUITY UPLC BEH C181.40.181.3
ACQUITY UPLC BEH HILIC2.00.211.5
ACQUITY UPLC HSS T31.7 0.17 1.2

Data adapted from a study evaluating columns for glutathione and related compounds, demonstrating the superior retention and peak shape on the HSS T3 column for these polar analytes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for acylglycine analysis using UPLC-MS/MS, based on methods described in the literature.[4][5]

Sample Preparation (from Urine)
  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 13,000 x g for 10 minutes to pellet any precipitate.

  • Take a 50 µL aliquot of the supernatant and add 10 µL of an internal standard solution containing a mixture of isotopically labeled acylglycines.

  • Add 500 µL of 0.1 M HCl and vortex.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

  • Wash the cartridge with 1 mL of water.

  • Elute the acylglycines with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Method for Acylglycine Analysis
  • UPLC System: Waters ACQUITY UPLC System

  • Column: (Select one of the columns being compared, e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-80% B (linear gradient)

    • 8-9 min: 80% B (hold)

    • 9-9.1 min: 80-2% B (linear gradient)

    • 9.1-12 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S or similar tandem quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of acylglycines from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation supernatant_transfer Supernatant Transfer & Internal Standard Addition centrifugation->supernatant_transfer acidification Acidification supernatant_transfer->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc ms Tandem MS Detection (MRM) uplc->ms data_acquisition Data Acquisition ms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting peak_integration->reporting

Caption: Experimental workflow for acylglycine analysis.

Conclusion

The choice of a UPLC column is a critical factor in the successful analysis of acylglycines. For general-purpose applications, the ACQUITY UPLC BEH C18 provides robust and reliable performance. For methods utilizing low ionic strength mobile phases and for acylglycines with basic moieties, the ACQUITY UPLC CSH C18 offers superior peak shape and loading capacity.[1][2] For challenging separations of short-chain, polar acylglycines, the ACQUITY UPLC HSS T3 appears to be an excellent choice, offering enhanced retention and resolution.[3] Finally, for very polar acylglycines that are poorly retained by reversed-phase chromatography, HILIC columns present a valuable orthogonal separation strategy.

Researchers should carefully consider the specific acylglycines of interest and the desired chromatographic performance when selecting a UPLC column. The information and protocols provided in this guide serve as a starting point for method development and optimization in the important field of acylglycine analysis.

References

Safety Operating Guide

Navigating the Disposal of N-Butyrylglycine-d7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. N-Butyrylglycine-d7, a deuterated form of N-Butyrylglycine, is a stable isotope-labeled compound valuable in metabolic research. While the deuterium labeling does not confer radioactivity, the disposal of this compound requires a meticulous approach based on its chemical properties and institutional safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative disposal plan must be enacted, assuming its hazard profile is comparable to its non-deuterated analog, N-Butyrylglycine, which is classified as a skin and eye irritant.[1][2][3][4]

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety measures should be strictly adhered to:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a fully fastened lab coat.

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Spill Response: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For solid spills, carefully sweep the material to avoid generating dust and place it into a clearly labeled waste container.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is treated as a non-hazardous solid waste, with precautions taken due to its irritant properties. Stable, non-radioactive isotopes do not necessitate any additional disposal steps beyond those for the unlabeled compound.[5]

1. Waste Identification and Segregation:

  • Classification: this compound is to be disposed of as solid chemical waste. Do not mix it with liquid waste, sharps, or biological waste.

  • Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions.[6][7] this compound should be stored separately from incompatible materials such as strong oxidizing agents.

2. Waste Container Selection and Labeling:

  • Container: Utilize a designated, leak-proof, and sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.[6]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The primary hazards (e.g., "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible party.

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[6][8][9] Store it in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.

4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the collection of chemical waste. This typically involves submitting an online request to the Environmental Health and Safety (EHS) department for pickup.[8][9]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sanitary sewer.[9][10]

Quantitative Data Summary

For the non-deuterated analog, N-Butyrylglycine, the following data is available:

PropertyValueReference
Molecular Weight145.16 g/mol [1]
Physical StateSolid[1]
Hazard ClassificationSkin Irritant 2, Eye Irritant 2[1][3]

Note: This data is for the non-deuterated form and should be used as a conservative guide for this compound.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate their inclusion here.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Compatible, Leak-Proof Container C->D Proceed to Containment E Label Container with Chemical Name, Hazards, and Date D->E F Place Solid Waste into Labeled Container E->F G Securely Close Container F->G Proceed to Storage H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Chemicals H->I J Follow Institutional EHS Procedures I->J Proceed to Final Disposal K Submit Waste Pickup Request J->K L Await Collection by EHS Personnel K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Butyrylglycine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Butyrylglycine-d7, a stable isotope-labeled compound. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.

Understanding the Compound: Key Data

PropertyValueSource
Molecular Formula C6H4D7NO3N/A
Appearance Solid powder[2]
Hazards Causes skin irritation, Causes serious eye irritation[1]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and quantity on the label match the order.

  • Storage: Immediately transfer the compound to a designated, well-ventilated storage area. Store at 2-8°C in a tightly closed container.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Handling Procedures
  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the risk of inhalation of any airborne particles.

  • Weighing: When weighing the powder, use a balance inside a ventilated enclosure to prevent dispersal of the solid.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the solid or its solutions to come into contact with skin or eyes.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal can be managed as non-hazardous chemical waste. However, always adhere to your institution's specific waste disposal guidelines.

  • Unused Solid: Collect any unused solid this compound in a clearly labeled waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate can be disposed of as non-hazardous liquid waste. Deface the label on the empty container before discarding it with regular laboratory glass waste.

  • Solutions: Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, diluted with a large amount of water.[5][6][7] Always check with your local environmental health and safety office for specific regulations.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Verify Verify Label Inspect->Verify Store Store in Designated Area (2-8°C, Tightly Sealed) Verify->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Workstation Work in Ventilated Area (Fume Hood) DonPPE->Workstation Weigh Weigh Compound Workstation->Weigh Prepare Prepare Solution Weigh->Prepare DisposeSolid Dispose of Unused Solid as Non-Hazardous Waste Prepare->DisposeSolid RinseContainer Rinse Empty Container Prepare->RinseContainer DisposeLiquid Dispose of Rinsate/ Solutions via Sanitary Sewer (with copious water) RinseContainer->DisposeLiquid DisposeContainer Dispose of Defaced Container RinseContainer->DisposeContainer

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.